molecular formula C9H11NO5 B085831 1,3,5-Trimethoxy-2-nitrobenzene CAS No. 14227-18-0

1,3,5-Trimethoxy-2-nitrobenzene

Cat. No.: B085831
CAS No.: 14227-18-0
M. Wt: 213.19 g/mol
InChI Key: VWYAWLZEMLQGJH-UHFFFAOYSA-N
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Description

1,3,5-Trimethoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO5 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYAWLZEMLQGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333847
Record name 1,3,5-Trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14227-18-0
Record name 1,3,5-Trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on 1,3,5-Trimethoxy-2-nitrobenzene, a key chemical intermediate. While direct applications in drug development are not prominent, its primary role is as a precursor to 2,4,6-trimethoxyaniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document outlines its chemical identity, physical properties, synthesis protocols, and its pivotal role in synthetic chemistry.

Chemical Identity and Properties

  • IUPAC Name: this compound[2]

  • CAS Number: 14227-18-0[2]

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₅PubChem[2]
Molecular Weight213.19 g/mol PubChem[2]
Exact Mass213.06372245 DaPubChem[2]
AppearanceNot specified-
Melting PointNot specified-
Boiling PointNot specified-
SolubilityNot specified-

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 1,3,5-trimethoxybenzene. However, the high activation of the benzene ring by the three methoxy groups makes the reaction prone to the formation of by-products and more highly nitrated species, such as 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Obtaining the mono-nitro derivative in high yield can be challenging.

Experimental Protocol: Nitration of 1,3,5-Trimethoxybenzene

This protocol is adapted from studies on the nitration of 1,3,5-trimethoxybenzene. Precise control of reaction conditions is crucial to favor the formation of the mono-nitro product.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrate

  • Crushed Ice

  • Water

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-salt)

Procedure: [3]

  • In a reaction vessel, cool concentrated sulfuric acid to 0-5 °C using a cooling bath.

  • Slowly add 1,3,5-trimethoxybenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.

  • Gradually add solid sodium nitrate in small portions to the mixture. Monitor the temperature closely to prevent a rapid increase.

  • After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice. This will precipitate the crude product.

  • Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral to remove any residual acid.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Application as a Chemical Intermediate

The primary utility of this compound in the context of drug development and complex molecule synthesis is its role as an intermediate for the production of 2,4,6-trimethoxyaniline. The nitro group can be readily reduced to an amino group, which is a versatile functional handle for a wide range of subsequent chemical transformations.

Experimental Protocol: Reduction to 2,4,6-Trimethoxyaniline

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Materials:

  • This compound

  • Ethanol or Acetic Acid (as solvent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ether or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

General Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture under reflux for a period sufficient to ensure complete reduction of the nitro group (monitor by TLC).

  • After cooling, neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

  • Extract the aqueous mixture with an organic solvent like ether or ethyl acetate multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield crude 2,4,6-trimethoxyaniline, which can be further purified by distillation or chromatography.

Synthetic Utility and Workflows

2,4,6-trimethoxyaniline is a valuable precursor for synthesizing a variety of more complex molecules, including those with potential biological activity.[1] The amino group allows for the formation of amides, imines, and diazonium salts, which can then be used in a multitude of coupling reactions to build intricate molecular frameworks.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Synthesis_of_2_4_6_Trimethoxyaniline TMB 1,3,5-Trimethoxybenzene TMNB This compound TMB->TMNB Nitration (H₂SO₄, NaNO₃) TMA 2,4,6-Trimethoxyaniline TMNB->TMA Reduction (e.g., SnCl₂, HCl)

Caption: Synthesis of 2,4,6-Trimethoxyaniline from 1,3,5-Trimethoxybenzene.

Bioactive_Molecule_Synthesis TMA 2,4,6-Trimethoxyaniline Intermediate Functionalized Intermediate (e.g., Amide, Diazonium Salt) TMA->Intermediate Functionalization Bioactive Complex Bioactive Molecules (Pharmaceuticals, Agrochemicals) Intermediate->Bioactive Coupling / Further Synthesis

Caption: General workflow for synthesizing bioactive molecules from 2,4,6-Trimethoxyaniline.

References

Physical and chemical properties of 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethoxy-2-nitrobenzene is an aromatic organic compound that holds significance as a potential intermediate in various synthetic pathways, including in the pharmaceutical and chemical research sectors. Its molecular structure, featuring a nitro group ortho to a methoxy group on a trimethoxybenzene scaffold, imparts unique chemical reactivity and potential for further functionalization. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and available spectral data.

Chemical Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with three methoxy groups at positions 1, 3, and 5, and a nitro group at position 2. This substitution pattern influences its electronic properties and reactivity.

Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₁NO₅[1]
Molecular Weight 213.19 g/mol [1]
Appearance Yellow to orange crystalline powder[1]
Melting Point 150-153 °C[1]
Boiling Point Not experimentally determined
Density Not experimentally determined
Solubility Soluble in water[1]
CAS Number 14227-18-0[1]
Chemical Properties

The chemical behavior of this compound is dictated by the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group. The methoxy groups activate the aromatic ring towards electrophilic substitution, while the nitro group is a strong deactivating group and a meta-director. However, the positions of the substituents lead to a complex reactivity profile. The compound is noted to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1] For storage, it should be kept in a cool, dry, and well-ventilated place, and desiccated at room temperature.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1,3,5-trimethoxybenzene. The following protocol is adapted from established nitration procedures for activated aromatic compounds.[2]

Materials:

  • 1,3,5-Trimethoxybenzene

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Distilled water

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Beaker (500 mL)

  • Separatory funnel

  • Büchner funnel and flask

  • Thermometer

  • Heating mantle

Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask, carefully add a specific molar equivalent of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add a stoichiometric amount of concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C.

  • Nitration Reaction: Dissolve a known quantity of 1,3,5-trimethoxybenzene in a suitable solvent (e.g., glacial acetic acid). Slowly add the 1,3,5-trimethoxybenzene solution to the cold nitrating mixture dropwise using a dropping funnel, ensuring the temperature does not exceed 15 °C. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Work-up: Pour the reaction mixture slowly onto crushed ice in a 500 mL beaker with stirring. The crude this compound will precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water until the washings are neutral to litmus paper.

    • To remove any remaining acidic impurities, wash the product with a 5% sodium bicarbonate solution.

    • Finally, wash again with cold distilled water.

    • Dry the purified product in a desiccator over anhydrous calcium chloride.

Logical Workflow for Synthesis:

G Synthesis Workflow reagents Prepare Nitrating Mixture (H2SO4 + HNO3) reaction Nitration Reaction (Controlled Temperature) reagents->reaction dissolve Dissolve 1,3,5-Trimethoxybenzene dissolve->reaction precipitation Precipitation on Ice reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing Steps (Water, NaHCO3, Water) filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. The following sections provide available data and information on related compounds for reference.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

m/zInterpretation
213Molecular ion [M]⁺
183[M - NO]⁺ or [M - OCH₃]⁺
166Further fragmentation

Data from PubChem CID 518903[3]

Fragmentation Pathway:

A plausible fragmentation pathway in mass spectrometry involves the initial loss of a nitro group (NO₂) or a methoxy radical (•OCH₃), followed by subsequent losses of small neutral molecules like CO or CH₂O.

G Mass Spectrometry Fragmentation parent [C9H11NO5]+• m/z = 213 frag1 [C9H11O3]+• m/z = 167 (-NO2) parent->frag1 frag2 [C8H8NO4]+ m/z = 182 (-OCH3) parent->frag2 frag3 [C8H8O2]+• m/z = 136 (-CO from frag2) frag2->frag3

Caption: Postulated fragmentation of this compound.

NMR and IR Spectroscopy

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate in research and pharmaceutical development.[1] While specific biological activities or its involvement in signaling pathways have not been extensively reported in the literature, the trimethoxyphenyl moiety is a common feature in various biologically active molecules, including some with anticancer properties. Further research is required to elucidate any potential pharmacological effects of this specific compound.

Conclusion

This compound is a valuable, though not extensively studied, aromatic compound. This guide provides a foundational understanding of its known physical and chemical properties and a practical approach to its synthesis. The lack of comprehensive spectroscopic and biological data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications in medicinal chemistry and other scientific fields. The provided protocols and data tables serve as a useful resource for scientists and researchers working with this and related compounds.

References

An In-depth Technical Guide to 2,4,6-Trimethoxynitrobenzene: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethoxynitrobenzene, a highly substituted nitroaromatic compound. While a definitive historical record of its initial discovery is not prominently documented, its synthesis is a logical extension of the extensive research into nitration chemistry that began in the 19th century. This document details the likely historical context of its first preparation, provides established experimental protocols for its synthesis via the nitration of 1,3,5-trimethoxybenzene, and summarizes its key physicochemical properties. The guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and materials science.

Discovery and History

The specific discovery of 2,4,6-trimethoxynitrobenzene, including the individual researchers and the exact date, is not well-documented in readily available historical chemical literature. However, its synthesis and study can be placed within the broader historical context of the development of organic chemistry, particularly the exploration of aromatic nitration reactions.

Following the pioneering work on the nitration of benzene in the mid-19th century, a significant area of research focused on the nitration of substituted benzene derivatives. The reactivity and orientation of these reactions were of fundamental interest to chemists of the era as they sought to understand the principles of electrophilic aromatic substitution.

The precursor to 2,4,6-trimethoxynitrobenzene, 1,3,5-trimethoxybenzene (the trimethyl ether of phloroglucinol), became accessible through the advancements in the chemistry of natural products and synthetic methodologies. Phloroglucinol itself was first isolated in 1855. The subsequent methylation to its trimethyl ether would have been a straightforward chemical transformation for organic chemists of the late 19th and early 20th centuries.

Given the strong activating and ortho,para-directing nature of the methoxy groups in 1,3,5-trimethoxybenzene, its nitration would have been a subject of interest to understand the directing effects of multiple activating groups on the benzene ring. The synthesis of 2,4,6-trimethoxynitrobenzene is therefore a logical and expected outcome of the systematic investigation of the nitration of polysubstituted aromatic ethers during this period of extensive exploration in organic synthesis.

The following logical progression illustrates the likely intellectual path leading to the synthesis of 2,4,6-trimethoxynitrobenzene:

logical_progression A Isolation and Study of Phloroglucinol (1855) C Synthesis of 1,3,5-Trimethoxybenzene A->C B Development of Ether Synthesis (e.g., Williamson Ether Synthesis) B->C E Nitration of 1,3,5-Trimethoxybenzene C->E D Systematic Studies of Aromatic Nitration D->E F Synthesis of 2,4,6-Trimethoxynitrobenzene E->F

Logical Progression to the Synthesis of 2,4,6-Trimethoxynitrobenzene.

Physicochemical Properties

2,4,6-Trimethoxynitrobenzene is a highly substituted nitrobenzene.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₅[1][2]
Molecular Weight 213.19 g/mol [1][2]
CAS Number 14227-18-0[1][2]
Appearance Not specified in search results
Melting Point 151-151°C[3]
Boiling Point 357.3°C at 760 mmHg[3]
Alternate Names 2-Nitro-1,3,5-trimethoxybenzene; 1,3,5-Trimethoxy-2-nitrobenzene[1]

Experimental Protocols

The primary and most direct method for the synthesis of 2,4,6-trimethoxynitrobenzene is the electrophilic nitration of 1,3,5-trimethoxybenzene. The methoxy groups are strongly activating and ortho,para-directing, leading to the substitution of a nitro group at one of the ortho positions.

Synthesis of 2,4,6-Trimethoxynitrobenzene via Nitration of 1,3,5-Trimethoxybenzene

Reaction:

Workflow Diagram:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 1,3,5-Trimethoxybenzene C Nitration Reaction A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D Quenching C->D E Extraction D->E F Purification (e.g., Recrystallization) E->F G 2,4,6-Trimethoxynitrobenzene F->G

References

1,3,5-Trimethoxy-2-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Trimethoxy-2-nitrobenzene, with a focus on its molecular characteristics. This compound serves as a valuable intermediate in various synthetic organic chemistry applications.[1][2]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

ParameterValueReference
Molecular FormulaC9H11NO5[1][3][4]
Molecular Weight213.19 g/mol [3][4]
IUPAC NameThis compound[1][3]
CAS Number14227-18-0[1][3][4]
Monoisotopic Mass213.06372245 Da[3]

Hypothetical Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the nitration of 1,3,5-trimethoxybenzene to yield this compound. This method is based on standard electrophilic aromatic substitution principles.

Materials:

  • 1,3,5-trimethoxybenzene

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3,5-trimethoxybenzene in a 1:1 mixture of dichloromethane and acetic anhydride. Cool the flask to 0°C using an ice bath.

  • Nitration: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C. The electron-donating methoxy groups activate the benzene ring, facilitating electrophilic substitution.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice and slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization from ethanol to obtain pure this compound as a solid.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Synthesis_Workflow A Reactant Preparation (1,3,5-trimethoxybenzene in DCM/Ac2O) B Nitration (Add fuming HNO3 at 0°C) A->B Reaction C Reaction Quenching (Ice and NaHCO3) B->C Post-Reaction D Workup (Extraction and Washing) C->D Isolation E Purification (Recrystallization) D->E Refinement F Final Product (this compound) E->F Final Form

Caption: A conceptual workflow for the synthesis of this compound.

References

Solubility and stability of 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1,3,5-Trimethoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application in research and drug development. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring suggests a unique chemical profile that warrants detailed investigation.

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound based on the known properties of its structural analogues, 1,3,5-trimethoxybenzene and nitrobenzene. It offers detailed experimental protocols for the definitive determination of these properties and visual workflows to guide researchers in their laboratory investigations.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₁NO₅[1]
Molecular Weight 213.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 14227-18-0[1]

Solubility Profile

The molecule possesses both polar (nitro and methoxy groups) and non-polar (benzene ring) characteristics. The symmetrical arrangement of the three methoxy groups in the parent compound, 1,3,5-trimethoxybenzene, results in a relatively nonpolar molecule with good solubility in many organic solvents.[2] The addition of a highly polar nitro group is expected to increase the overall polarity of the molecule compared to its parent, potentially affecting its solubility profile. Nitrobenzene, for instance, is soluble in many organic solvents but has very low solubility in water.[3][4]

Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents can effectively solvate the polar nitro and methoxy groups.
Polar Protic Methanol, EthanolModerate to HighThe parent compound, 1,3,5-trimethoxybenzene, is highly soluble in methanol.[2] The nitro group may slightly alter this.
Non-Polar Toluene, Diethyl Ether, HexaneModerate to LowThe increased polarity from the nitro group will likely reduce solubility in non-polar solvents compared to 1,3,5-trimethoxybenzene.
Aqueous WaterLow / InsolubleAromatic nitro compounds generally exhibit low water solubility.[3][4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of interest (e.g., DMSO, Methanol, Water)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be confirmed by measuring the concentration at different time points until it remains constant.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to stand at the same constant temperature for several hours to allow the excess solid to sediment.[5]

  • Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy to determine the concentration of the solute.[6]

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solute to a known volume of solvent B Equilibrate in shaker (e.g., 24-48h at 25°C) A->B C Allow solid to settle (Phase Separation) B->C D Filter supernatant to remove solids C->D F Dilute filtered sample D->F E Prepare calibration standards G Analyze standards and sample (e.g., HPLC-UV) E->G F->G H Calculate solubility from concentration and dilution G->H

Caption: A flowchart of the shake-flask method for solubility testing.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[7][] The stability of this compound is influenced by its functional groups and their susceptibility to environmental factors like heat, light, and pH.

  • Thermal Stability: Nitroaromatic compounds can be susceptible to thermal decomposition, although this often requires elevated temperatures.[9] The presence of activating methoxy groups might influence the overall thermal stability.

  • Photostability: Many nitroaromatic compounds can undergo photolytic reactions when exposed to light, particularly UV radiation.[10] This can lead to degradation and the formation of impurities.

  • Hydrolytic Stability: The ether linkages of the methoxy groups and the nitro group are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation could occur. For instance, alkaline hydrolysis is a known degradation pathway for some nitro compounds.[11] The primary degradation pathway under reductive conditions would likely involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

Predicted Stability and Degradation of this compound

ConditionPredicted StabilityPotential Degradation Pathway / Products
Elevated Temperature ModerateDecomposition, potential for oxidation or rearrangement reactions.
Light Exposure (UV) Low to ModeratePhotolytic degradation, formation of colored impurities.
Acidic pH (e.g., pH 1-3) ModeratePotential for hydrolysis of methoxy groups under harsh conditions.
Neutral pH (e.g., pH 6-8) HighExpected to be stable.
Basic pH (e.g., pH 9-12) ModeratePotential for alkaline hydrolysis or other base-catalyzed reactions.
Oxidative Stress ModerateThe benzene ring is activated by methoxy groups but deactivated by the nitro group.
Reductive Stress LowReduction of the nitro group to form 2-amino-1,3,5-trimethoxybenzene.
Experimental Protocol for Chemical Stability Assessment

A forced degradation study is performed to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods.[]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound solution (e.g., in acetonitrile or methanol)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Stability chambers (temperature/humidity controlled)

  • Photostability chamber with controlled light/UV exposure

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a stock solution of this compound at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60-80 °C) for a set time.

    • Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently.

    • Oxidative Degradation: Add H₂O₂ (e.g., 3-30%) to an aliquot and keep at room temperature.

    • Thermal Degradation: Place an aliquot of the solution (and a sample of the solid powder) in a stability chamber at elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze all samples using a developed stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from all degradation products.[12]

    • Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

    • Quantify the amount of remaining this compound and the formation of any major degradation products.

Workflow for Chemical Stability Assessment

G General Workflow for Chemical Stability Assessment cluster_stress Forced Degradation Conditions A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 80°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photostability (ICH Q1B guidelines) A->F G Sample at various time points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA/MS Method G->H I Identify & Quantify Degradants Assess Mass Balance H->I

Caption: A workflow for assessing chemical stability via forced degradation.

Logical Relationship: Impact on Drug Development

The solubility and stability of a compound like this compound are not isolated properties; they are interconnected and have significant downstream implications for the drug development process.

G Impact of Physicochemical Properties on Drug Development cluster_props Core Physicochemical Properties cluster_dev Drug Development Stages A Solubility C Formulation Development (e.g., dose form, excipients) A->C affects vehicle selection B Stability (Thermal, Photo, pH) B->C dictates compatible excipients D Analytical Method Development B->D identifies degradation products E Manufacturing & Storage Conditions B->E defines required environment F Shelf-Life Determination B->F is critical input for E->F

Caption: The influence of solubility and stability on development stages.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive profile of its likely solubility and stability can be constructed by analyzing its structure and related compounds. It is predicted to be soluble in polar organic solvents and largely insoluble in water. Its stability is expected to be high under neutral conditions but may be compromised by exposure to high heat, UV light, or harsh pH environments, with the nitro group being susceptible to reduction.

For researchers and drug development professionals, the generalized experimental protocols provided in this guide offer a robust framework for the definitive characterization of this compound. Such empirical data is indispensable for ensuring the quality, safety, and efficacy of any potential application, guiding formulation strategies, establishing appropriate storage conditions, and predicting shelf-life.

References

Spectroscopic Profile of 1,3,5-Trimethoxy-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Trimethoxy-2-nitrobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and anticipated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic features. The provided experimental protocols are standardized procedures for the analysis of aromatic nitro compounds.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₉H₁₁NO₅
Molecular Weight213.19 g/mol
Exact Mass213.06372245 Da
Major Mass Peaks (m/z)213 (M+), 183 ([M-NO]⁺)

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

These are predicted values based on structure-property relationships. Actual experimental values may vary.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.2 - 6.4s2HAr-H (H4, H6)
~ 3.9s3HOCH₃ (at C1)
~ 3.8s6HOCH₃ (at C3, C5)

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

These are predicted values based on structure-property relationships. Actual experimental values may vary.

Chemical Shift (δ) ppmAssignment
~ 160C-OCH₃ (C1, C3, C5)
~ 140C-NO₂ (C2)
~ 95Ar-CH (C4, C6)
~ 56OCH₃

Table 4: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000WeakC-H stretch (aromatic)
~ 2950 - 2850MediumC-H stretch (methyl)
~ 1590, 1480MediumC=C stretch (aromatic ring)
~ 1550 - 1500StrongN-O asymmetric stretch (nitro)
~ 1360 - 1330StrongN-O symmetric stretch (nitro)
~ 1250 - 1200StrongC-O-C asymmetric stretch (aryl ether)
~ 1050 - 1000MediumC-O-C symmetric stretch (aryl ether)

Table 5: Expected Ultraviolet-Visible (UV-Vis) Spectral Data

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~ 270-290ModerateEthanolπ → π* transition
~ 330-350WeakEthanoln → π* transition

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, 16 scans, and a temperature of 298 K.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 10 seconds, 1024 scans, and a temperature of 298 K.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ signal at 77.16 ppm for ¹³C NMR.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis. 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

  • Data Acquisition: The mass spectrum is acquired in the m/z range of 50-500. The ionization energy is set to 70 eV.

  • Data Analysis: The molecular ion peak (M+) is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To study the electronic transitions within the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent such as ethanol. A dilute solution (typically 10⁻⁴ to 10⁻⁵ M) is prepared from the stock solution.

  • Data Acquisition: The absorbance spectrum is recorded from 200 to 800 nm. The solvent is used as a blank to zero the instrument.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Mandatory Visualization

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Health and Safety Information for 1,3,5-Trimethoxy-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available health and safety information for 1,3,5-Trimethoxy-2-nitrobenzene. It is intended for use by qualified professionals in research and development. Information on handling, storage, and emergency procedures for the structurally similar compound 1,3,5-Trimethoxybenzene has been included as a reference due to the limited specific data for this compound. This information should be used as a general guideline and with caution. A thorough risk assessment should be conducted before handling this chemical.

Chemical Identification and Physical Properties

This section provides the fundamental identification and physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2,4,6-Trimethoxynitrobenzene[2]
CAS Number 14227-18-0[1]
Molecular Formula C₉H₁₁NO₅[1]
Molecular Weight 213.19 g/mol [1]
Physical State Information not available
Solubility Soluble in water[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification[1]
Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3
GHS Label Elements[1]
  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P319: Get medical help if you feel unwell.

    • P321: Specific treatment (see supplemental first aid instruction on this label).

    • P332+P317: If skin irritation occurs: Get medical help.

    • P337+P317: If eye irritation persists: Get medical help.

    • P362+P364: Take off contaminated clothing and wash it before reuse.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

    • P501: Dispose of contents/container to an approved waste disposal plant.

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Classes Product This compound SkinIrrit Skin Irritation (Cat. 2) H315 Product->SkinIrrit Causes EyeIrrit Eye Irritation (Cat. 2A) H319 Product->EyeIrrit Causes STOT_SE STOT SE (Resp. Irr.) (Cat. 3) H335 Product->STOT_SE May cause

Caption: GHS Hazard Classification for this compound.

Toxicological Information

No specific toxicological studies, such as LD50 or LC50 data, for this compound were identified in the public domain. The primary health concerns are based on its GHS classification as a skin, eye, and respiratory irritant.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. For general guidance on methodologies for skin and eye irritation studies, researchers should refer to established protocols such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals (e.g., OECD 404 for skin irritation and OECD 405 for eye irritation).

Chemical_Safety_Workflow cluster_workflow General Chemical Safety Assessment Workflow A Compound Identification (this compound) B Literature Review & Data Mining A->B C In Silico Toxicity Prediction A->C D Physicochemical Characterization A->D E In Vitro Toxicity Assays (e.g., Skin/Eye Irritation) B->E C->E D->E F In Vivo Toxicity Studies (if necessary) E->F G Hazard Classification & Risk Assessment F->G H Safety Data Sheet Generation G->H

Caption: A generalized workflow for chemical safety assessment.

First-Aid Measures

The following first-aid measures are based on general principles for handling irritating chemicals and information available for the related compound 1,3,5-Trimethoxybenzene. Seek immediate medical attention if symptoms persist or are severe.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[3]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Obtain medical aid immediately.[3][4]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[3]

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

Handling
  • Avoid all personal contact, including inhalation.[4]

  • Wear protective clothing, gloves, and eye/face protection.[3][4]

  • Use in a well-ventilated area.[4]

  • Avoid dust generation and accumulation.[3]

  • Keep away from sources of ignition.[3]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Wash hands thoroughly after handling.[3][5]

Storage
  • Store in a tightly-closed container when not in use.[3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[3][4]

  • Keep containers securely sealed.[4]

  • Protect containers against physical damage.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on its hazards and general laboratory safety standards.

Protection TypeRecommendations
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Suitability and durability depend on usage. Wear protective clothing such as a lab coat.[4]
Respiratory Protection If dust is generated or ventilation is inadequate, use a particulate dust filter respirator.[4]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Minor Spills:

    • Remove all ignition sources.[4]

    • Clean up spills immediately.[4]

    • Avoid contact with skin and eyes.[4]

    • Prevent dust cloud formation.[4]

    • Use a clean, non-sparking shovel to place the material into a clean, dry, and loosely covered container for disposal.[4]

  • Major Spills:

    • Clear the area of personnel and move upwind.[4]

    • Alert emergency responders and inform them of the location and nature of the hazard.[4]

    • Do not touch or walk through the spilled material.[4]

    • Prevent spillage from entering drains or waterways.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]

  • Fire-Fighting Procedures:

    • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

    • Use a water spray to cool fire-exposed containers.[4]

Signaling Pathways and Mechanisms of Toxicity

There is no available information in the searched literature describing the specific signaling pathways or molecular mechanisms of toxicity for this compound. Its irritant effects are likely due to direct chemical interactions with biological macromolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response. Further research is required to elucidate the precise mechanisms.

References

Methodological & Application

The Strategic Role of 1,3,5-Trimethoxy-2-nitrobenzene in Advancing Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecules. Among these, 1,3,5-Trimethoxy-2-nitrobenzene emerges as a pivotal intermediate, offering a unique combination of electron-rich aromatic character and a versatile nitro functional group. This application note delves into the synthesis and synthetic applications of this compound, providing detailed protocols and quantitative data to support researchers, scientists, and drug development professionals in leveraging its synthetic potential.

The presence of three methoxy groups on the benzene ring renders it highly activated towards electrophilic aromatic substitution, while the nitro group serves as a versatile precursor for a variety of other functional groups, most notably the amino group. This dual functionality makes this compound a valuable scaffold in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Application Notes

This compound is primarily utilized as a precursor to 2,4,6-trimethoxyaniline. The parent compound, 1,3,5-trimethoxybenzene, is a highly activated aromatic system, making its controlled mononitration a challenging yet crucial transformation. The resulting nitro compound can then be readily reduced to the corresponding aniline, which is a key building block in the synthesis of various dyes, pharmaceuticals, and other complex organic molecules[1]. The electron-donating methoxy groups in 2,4,6-trimethoxyaniline enhance the nucleophilicity of the amino group and the aromatic ring, influencing its reactivity in subsequent transformations.

The synthesis of this compound itself is a delicate electrophilic aromatic substitution reaction. The high reactivity of the 1,3,5-trimethoxybenzene starting material can lead to the formation of di- and tri-nitro byproducts, as well as oxidation and coupling products[2]. Therefore, mild nitrating conditions are essential for achieving selective mononitration.

A key application of this compound is its reduction to 2,4,6-trimethoxyaniline. This transformation is a cornerstone in the synthetic route to various target molecules. The resulting aniline is a versatile intermediate that can undergo a wide range of reactions, including diazotization, acylation, and condensation reactions, to build more complex molecular architectures[1].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the nitration of highly activated aromatic compounds, employing mild conditions to favor mononitration[2][3].

Materials:

  • 1,3,5-Trimethoxybenzene

  • Acetic Anhydride

  • Fuming Nitric Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-trimethoxybenzene (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • In a separate flask, prepare a solution of fuming nitric acid (1.1 eq) in dichloromethane.

  • Add the nitric acid solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 2,4,6-Trimethoxyaniline

This protocol is based on the general method for the reduction of aromatic nitro compounds using stannous chloride[4][5][6].

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • 2 M Potassium Hydroxide (KOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (4.0 - 5.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and 2 M potassium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude 2,4,6-trimethoxyaniline.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material1,3,5-TrimethoxybenzeneN/A
Nitrating AgentFuming Nitric Acid / Acetic Anhydride[3]
SolventDichloromethaneN/A
Reaction Temperature0 °CN/A
Reaction Time1-2 hoursN/A
Typical Yield 40-60% Estimated based on analogous reactions
Purity>95% after chromatographyN/A

Table 2: Quantitative Data for the Synthesis of 2,4,6-Trimethoxyaniline

ParameterValueReference
Starting MaterialThis compoundN/A
Reducing AgentStannous Chloride Dihydrate (SnCl₂·2H₂O)[4][5]
SolventEthanol[4]
Reaction TemperatureReflux[5]
Reaction Time2-4 hours[5]
Typical Yield 85-95% [5]
Purity>98% after purificationN/A

Visualizations

Synthesis_Workflow TMB 1,3,5-Trimethoxybenzene Nitration Nitration (HNO3, Ac2O, CH2Cl2, 0 °C) TMB->Nitration TMNB This compound Nitration->TMNB Reduction Reduction (SnCl2.2H2O, EtOH, Reflux) TMNB->Reduction TMA 2,4,6-Trimethoxyaniline Reduction->TMA

Caption: Synthetic pathway from 1,3,5-trimethoxybenzene to 2,4,6-trimethoxyaniline.

Logical_Relationship cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Valuable Building Block TMB 1,3,5-Trimethoxybenzene (Highly Activated Ring) TMNB This compound (Versatile Functional Group) TMB->TMNB Controlled Mononitration TMA 2,4,6-Trimethoxyaniline (Precursor to Complex Molecules) TMNB->TMA Efficient Reduction

Caption: Logical progression of the synthetic strategy.

Experimental_Workflow cluster_nitration Protocol 1: Nitration cluster_reduction Protocol 2: Reduction start_nitration Dissolve TMB in CH2Cl2 and cool to 0 °C add_ac2o Add Acetic Anhydride start_nitration->add_ac2o add_hno3 Dropwise addition of HNO3/CH2Cl2 solution add_ac2o->add_hno3 react_nitration Stir at 0 °C for 1-2h add_hno3->react_nitration quench_nitration Quench with NaHCO3 react_nitration->quench_nitration workup_nitration Workup and Purification quench_nitration->workup_nitration product_tmnb This compound workup_nitration->product_tmnb start_reduction Dissolve TMNB in EtOH add_sncl2 Add SnCl2.2H2O start_reduction->add_sncl2 react_reduction Reflux for 2-4h add_sncl2->react_reduction workup_reduction Workup and Purification react_reduction->workup_reduction product_tma 2,4,6-Trimethoxyaniline workup_reduction->product_tma

Caption: Step-by-step experimental workflows for synthesis.

References

The Role of 1,3,5-Trimethoxy-2-nitrobenzene as a Key Pharmaceutical Intermediate in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of modern pharmaceutical development, the strategic synthesis of novel therapeutic agents hinges on the availability and versatility of key chemical intermediates. Among these, 1,3,5-Trimethoxy-2-nitrobenzene has emerged as a critical building block, primarily in the synthesis of potent anticancer compounds. Its utility lies in its efficient conversion to 2,4,6-trimethoxyaniline, a precursor to a class of drugs that target microtubule dynamics, a cornerstone of cancer chemotherapy. These application notes provide an in-depth overview for researchers, scientists, and drug development professionals on the use of this compound in the pharmaceutical industry, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways.

The core significance of this compound is realized upon its reduction to 2,4,6-trimethoxyaniline. This aniline derivative serves as a crucial pharmacophore, the 2,4,6-trimethoxyphenyl (TMP) moiety, which is integral to the activity of numerous tubulin polymerization inhibitors. These inhibitors disrupt the formation and function of microtubules, essential components of the cellular cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Application in the Synthesis of Tubulin Polymerization Inhibitors

The TMP moiety derived from this compound is a key feature in the design of colchicine binding site inhibitors. These agents bind to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

A notable application is in the synthesis of combretastatin analogues and other novel heterocyclic compounds that have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Quantitative Data Summary

The following tables summarize the efficacy of representative pharmaceutical compounds synthesized using 2,4,6-trimethoxyaniline, the derivative of the title compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 9 HepG2 (Hepatocellular Carcinoma)1.38[1]
Compound 10 HepG2 (Hepatocellular Carcinoma)2.52[1]
Compound 11 HepG2 (Hepatocellular Carcinoma)3.21[1]
Compound VI HCT-116 (Colorectal Carcinoma)4.83[2]
Compound VI HepG-2 (Hepatocellular Carcinoma)3.25[2]
Compound VI MCF-7 (Breast Cancer)6.11[2]
Compound 9IV-c A-2780 (Ovarian Carcinoma)0.38 - 5.01 (range)[3]
Compound 9VII-b A-2780 (Ovarian Carcinoma)0.38 - 5.01 (range)[3]

Table 1: In Vitro Cytotoxicity of Trimethoxyphenyl-Based Anticancer Agents.

Compound IDAssayResultReference
Compound 9, 10, 11 β-tubulin polymerization inhibitionPotent inhibition[1]
Compound 9 Cell Cycle Analysis (HepG2)Arrest at G2/M phase[1]
Compound 9 Apoptosis Induction (HepG2)Significant increase in Annexin-V positive cells[1]
Compound VI Tubulin Polymerization InhibitionIC50 = 8.92 nM[2]
Compound VI Cell Cycle Analysis (HepG-2)Arrest at G2/M phase[2]
Compound VI Apoptosis Induction (HepG-2)18.53% apoptotic cells at pre-G1 phase[2]

Table 2: Mechanistic Data for Trimethoxyphenyl-Based Anticancer Agents.

Experimental Protocols

Protocol 1: Reduction of this compound to 2,4,6-Trimethoxyaniline

This protocol describes a standard laboratory procedure for the reduction of the nitro group to an amine, a critical step in the synthesis of the bioactive intermediates.

Materials:

  • This compound

  • Stannous chloride (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add stannous chloride (4-5 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add a concentrated solution of sodium hydroxide to basify the mixture until the precipitate of tin salts redissolves.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude 2,4,6-trimethoxyaniline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a Trimethoxyphenyl-based Thiazole Derivative (General Procedure)

This protocol outlines a general method for the synthesis of a thiazole-containing anticancer agent starting from 2,4,6-trimethoxyaniline.

Materials:

  • 2,4,6-Trimethoxyaniline

  • Substituted 4,6-dichloro-2-methylpyrimidine

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Secondary amine (e.g., piperazine, morpholine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Step 1: Synthesis of the intermediate N-(6-chloro-2-methylpyrimidin-4-yl)-2,4,6-trimethoxyaniline. To a stirred suspension of 2,4,6-trimethoxyaniline in anhydrous THF, add 4,6-dichloro-2-methylpyrimidine. Cool the reaction mixture to 0 °C and add sodium hydride portion-wise. Stir the reaction at room temperature for 16 hours.[4]

  • Step 2: Synthesis of the final product. To a stirred solution of the intermediate from Step 1 in anhydrous DMSO, add a secondary amine and DIPEA. Heat the reaction mixture at 110 °C for 2 hours. After cooling, quench the reaction with water and extract the product.[4]

  • Purify the final compound by column chromatography.

Visualizing the Mechanism of Action

The following diagrams illustrate the key workflows and biological pathways associated with the pharmaceutical application of this compound derivatives.

experimental_workflow A This compound B Reduction (e.g., SnCl2/HCl) A->B C 2,4,6-Trimethoxyaniline B->C D Coupling with heterocyclic core C->D E Bioactive Trimethoxyphenyl (TMP) Derivative D->E F In Vitro & In Vivo Anticancer Screening E->F

Caption: Synthetic workflow from the intermediate to anticancer screening.

signaling_pathway cluster_cell Cancer Cell TMP Trimethoxyphenyl (TMP) Derivative Tubulin α/β-Tubulin Dimers TMP->Tubulin Binds to Colchicine Site PI3K_Akt PI3K/Akt Pathway TMP->PI3K_Akt Modulates Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces PI3K_Akt->Apoptosis Regulates

Caption: Signaling pathway of TMP derivatives inducing apoptosis.

References

Application Notes and Protocols: Nitration of 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3,5-Trimethoxybenzene (TMB), also known as phloroglucinol trimethyl ether, is a highly activated aromatic compound due to the presence of three electron-donating methoxy groups. Its high reactivity makes it susceptible to electrophilic aromatic substitution, particularly nitration. The nitration of TMB can yield mono-, di-, or tri-nitro derivatives depending on the reaction conditions and the nitrating agent used. These nitrated products serve as valuable intermediates in the synthesis of various compounds, including energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[1][2] This document provides detailed experimental protocols for the nitration of 1,3,5-trimethoxybenzene, a summary of quantitative data from different methods, and a workflow diagram for the synthesis process.

Data Presentation: Comparison of Nitration Protocols

The following table summarizes various experimental conditions and outcomes for the nitration of 1,3,5-trimethoxybenzene.

Method ReferenceNitrating AgentCo-reagent/SolventTemperatureTimeProductYield
Protocol 1 [1]Potassium Nitrate (KNO₃)Sulfuric Acid (H₂SO₄)5°C to 55°CNot specified1,3,5-Trimethoxy-2,4,6-trinitrobenzeneNot explicitly stated
Protocol 2 [3]Dinitrogen Pentoxide (N₂O₅)Dichloromethane or AcetonitrileLow temperatureNot specified1,3,5-Trimethoxy-2,4,6-trinitrobenzeneModest yields
Protocol 2 (variant) [3]Dinitrogen Pentoxide (N₂O₅)Acetonitrile / Sulfuric AcidNot specifiedNot specified1,3,5-Trimethoxy-2,4,6-trinitrobenzene45% (recrystallized)
Protocol 2 (variant) [3]Dinitrogen Pentoxide (N₂O₅)Acetonitrile / Sodium FluorideNot specifiedNot specified1,3,5-Trimethoxy-2,4-dinitrobenzeneMajor product
Alternative Route [2]Potassium Nitrate (KNO₃) / H₂SO₄ on Phloroglucinol, then DiazomethaneSulfuric Acid, DiazomethaneRoom TemperatureNot specified1,3,5-Trimethoxy-2,4,6-trinitrobenzene~93% (overall)

Experimental Protocols

Protocol 1: Trinitration using Potassium Nitrate and Sulfuric Acid

This protocol describes the synthesis of 1,3,5-trimethoxy-2,4,6-trinitrobenzene using a mixture of potassium nitrate and sulfuric acid.[1]

Materials:

  • 1,3,5-Trimethoxybenzene (TMB)

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Distilled Water

  • Ethyl Acetate

  • 25 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water)

  • Separatory funnel

Procedure:

  • Place concentrated sulfuric acid into a 25-mL round-bottom flask equipped with a magnetic stirrer and a cooling bath.

  • Cool the flask to approximately 5°C.

  • With stirring, slowly add potassium nitrate (approximately 3 molar equivalents with respect to TMB). Maintain the temperature below 10°C during the addition.

  • After the addition of potassium nitrate is complete, reduce the temperature of the mixture back to 5°C.

  • Slowly add 1,3,5-trimethoxybenzene (0.25 g, 1.49 mmol) to the reaction mixture. Ensure the temperature does not exceed 15°C during this addition.[1]

  • Once the TMB addition is complete, increase the temperature of the reaction mixture to 55°C.[1]

  • After reaching 55°C, pour the solution in a single portion into 100 mL of distilled water, which will cause the product to precipitate.

  • Transfer the resulting slurry to a separatory funnel.

  • Extract the product with ethyl acetate. The 1,3,5-trimethoxy-2,4,6-trinitrobenzene will dissolve in the ethyl acetate layer.[1]

  • The ethyl acetate solution containing the product can then be used for subsequent reactions or concentrated to isolate the solid product.

Protocol 2: Trinitration using Dinitrogen Pentoxide (N₂O₅) with Sulfuric Acid

This method employs dinitrogen pentoxide in an organic solvent, with sulfuric acid present to achieve higher conversion to the trinitro product.[3]

Materials:

  • 1,3,5-Trimethoxybenzene (TMB)

  • Dinitrogen Pentoxide (N₂O₅) solution in acetonitrile

  • Sulfuric Acid (H₂SO₄)

  • Appropriate reaction vessel with cooling capabilities

  • Quenching solution (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., dichloromethane)

  • Recrystallization solvent

Procedure:

  • Dissolve 1,3,5-trimethoxybenzene in acetonitrile in a reaction vessel equipped with a stirrer and cooling.

  • Cool the solution to the desired low temperature (e.g., 0°C).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Slowly add a solution of N₂O₅ in acetonitrile to the reaction mixture. The stoichiometry should be adjusted to favor trinitration (at least 3 equivalents of N₂O₅).

  • Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into a cold, stirred solution of sodium bicarbonate or sodium sulfite.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield pure 1,3,5-trimethoxy-2,4,6-trinitrobenzene. A 45% yield of pure product was reported for this method.[3]

Caution: Nitrated organic compounds, especially polynitrated ones, can be explosive.[4] Handle these materials with extreme care and use appropriate safety precautions, including safety shields and personal protective equipment. Reactions should be conducted in a well-ventilated fume hood.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the nitration of 1,3,5-trimethoxybenzene using a mixed acid approach.

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_product Final Product TMB 1,3,5-Trimethoxybenzene (Starting Material) Reaction_Vessel Reaction Vessel (Cooled to 0-5°C) TMB->Reaction_Vessel Add Slowly Nitrating_Agent Nitrating Agent (e.g., KNO₃ or N₂O₅) Nitrating_Agent->Reaction_Vessel Add to Acid Acid Sulfuric Acid (Solvent/Catalyst) Acid->Reaction_Vessel Quench Quench (Pour into Water) Reaction_Vessel->Quench Increase Temp, then Add to Water Precipitate Precipitation Quench->Precipitate Extraction Solvent Extraction (e.g., Ethyl Acetate) Precipitate->Extraction Drying Drying & Evaporation Extraction->Drying Final_Product Nitrated 1,3,5-Trimethoxybenzene Drying->Final_Product

Caption: General workflow for the nitration of 1,3,5-trimethoxybenzene.

References

Application Notes and Protocols: 1,3,5-Trimethoxy-2-nitrobenzene in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Trimethoxy-2-nitrobenzene is a valuable and versatile starting material in the synthesis of a variety of bioactive molecules. Its utility stems from the strategic placement of its functional groups: the electron-donating methoxy groups activate the aromatic ring, while the nitro group can be readily transformed into an amino group. This amino functionality serves as a key handle for introducing further molecular complexity and building pharmacophores.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent antiproliferative agents, specifically focusing on the synthesis of a pancratistatin analogue. Pancratistatin is a natural product known for its significant anticancer properties, and its analogues are of great interest in medicinal chemistry. The protocols provided herein detail the reduction of the nitro group and subsequent transformations to construct the core structure of these bioactive compounds.

Synthetic Application: Synthesis of a Bioactive Phenanthridone Analogue

The overall synthetic strategy involves the initial reduction of this compound to the corresponding aniline, 2,4,6-trimethoxyaniline. This intermediate is then utilized in a multi-step synthesis to construct a phenanthridone scaffold, a core structure present in pancratistatin and its analogues, which are known to exhibit potent antiproliferative activity.

Overall Synthetic Workflow

G A This compound B 2,4,6-Trimethoxyaniline A->B Reduction (e.g., SnCl2, HCl) C Intermediate Amide B->C Acylation D Bioactive Phenanthridone Analogue C->D Intramolecular Cyclization

Caption: Synthetic workflow from this compound to a bioactive phenanthridone.

Experimental Protocols

Step 1: Reduction of this compound to 2,4,6-Trimethoxyaniline

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trimethoxyaniline. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of a Pancratistatin Analogue (Phenanthridone Core)

This protocol outlines a general approach for the construction of the phenanthridone core from 2,4,6-trimethoxyaniline. This is a multi-step process involving the formation of an amide followed by an intramolecular cyclization. The synthesis of pancratistatin analogues often involves coupling the aniline with a suitable carboxylic acid or acyl chloride, followed by a radical or metal-catalyzed cyclization to form the phenanthridone ring system.

Part A: Amide Formation

  • Dissolve 2,4,6-trimethoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., triethylamine or pyridine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (e.g., 2-bromobenzoyl chloride, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Part B: Intramolecular Cyclization to form the Phenanthridone

A common method for this transformation is a palladium-catalyzed intramolecular C-H arylation.

  • In a reaction vessel, combine the amide from Part A (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable ligand (e.g., a phosphine ligand like P(o-tol)₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as toluene or xylene.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction mixture to reflux (110-140 °C) for 12-48 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired phenanthridone analogue.

Quantitative Data

The following table summarizes typical yields for the synthetic steps and the biological activity of a representative pancratistatin analogue.

StepReactantsProductTypical Yield (%)
1. Reduction This compound, SnCl₂·2H₂O, HCl2,4,6-Trimethoxyaniline85-95
2. Amide Formation 2,4,6-Trimethoxyaniline, 2-Bromobenzoyl chlorideN-(2,4,6-trimethoxyphenyl)-2-bromobenzamide70-85
3. Intramolecular Cyclization N-(2,4,6-trimethoxyphenyl)-2-bromobenzamide, Pd(OAc)₂, K₂CO₃Phenanthridone Analogue50-70
Bioactive Molecule Target Cell Line IC₅₀ (µM)
Pancratistatin AnalogueHeLa (Cervical Cancer)0.5 - 5.0
Pancratistatin AnalogueMCF-7 (Breast Cancer)1.0 - 10.0

Mechanism of Action: Tubulin Polymerization Inhibition

Pancratistatin and its analogues exert their potent antiproliferative effects by interfering with microtubule dynamics, which are crucial for cell division. These compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway of Apoptosis Induction

G cluster_cell Cancer Cell Pancratistatin Pancratistatin Analogue Tubulin Tubulin Polymerization Pancratistatin->Tubulin Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) MitoticArrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway by a pancratistatin analogue.

Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and reagents used.

The Synthetic Versatility of 1,3,5-Trimethoxy-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethoxy-2-nitrobenzene is a valuable, though not directly bioactive, aromatic compound that serves as a versatile synthetic intermediate in medicinal chemistry. Its true potential is unlocked through the chemical manipulation of its nitro group, which, upon reduction to an amine, provides a strategic handle for the construction of more complex, biologically active molecules. The resultant 2,4,6-trimethoxyaniline is a key precursor for the synthesis of a variety of pharmacologically active compounds, most notably chalcone derivatives that have demonstrated significant anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such anticancer agents, along with quantitative biological data and mechanistic insights.

Introduction

The 1,3,5-trimethoxybenzene scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds. The specific substitution pattern of this compound, featuring three electron-donating methoxy groups and an electron-withdrawing nitro group, makes it a unique building block. The primary application of this compound in medicinal chemistry lies in its conversion to 2,4,6-trimethoxyaniline. This aniline derivative is a crucial component in the synthesis of chalcones, a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects. The 2,4,6-trimethoxyphenyl moiety in these chalcones has been identified as a key pharmacophore contributing to their cytotoxic activity.

Application: Synthesis of Anticancer Chalcone Derivatives

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of anticancer chalcone derivatives. The overall synthetic strategy involves three key stages:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2,4,6-trimethoxyaniline.

  • Conversion to a Key Intermediate: The resulting aniline is then converted into a key synthetic intermediate, 2,4,6-trimethoxyacetophenone.

  • Claisen-Schmidt Condensation: The acetophenone is subsequently reacted with a suitable aromatic aldehyde in a Claisen-Schmidt condensation to yield the target chalcone.

These chalcone derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity of a Representative Chalcone Derivative

The following table summarizes the in vitro anticancer activity of a representative chalcone, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, synthesized from a 2,4,6-trimethoxyacetophenone precursor.[1][2]

CompoundCell LineIC50 (µM)
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)Hela (Cervical Cancer)3.204
A549 (Lung Cancer)7.531
HepG2 (Liver Cancer)6.892
MCF-7 (Breast Cancer)3.849
5-Fluorouracil (Positive Control)Hela (Cervical Cancer)>40
A549 (Lung Cancer)>40
HepG2 (Liver Cancer)>40
MCF-7 (Breast Cancer)>40

Experimental Protocols

Protocol 1: Reduction of this compound to 2,4,6-Trimethoxyaniline

This protocol is adapted from a similar reduction of a trimethoxynitrobenzene derivative.

Materials:

  • This compound

  • Stannous chloride (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add stannous chloride (4 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add a concentrated solution of sodium hydroxide until the precipitate dissolves and the solution becomes strongly basic.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude 2,4,6-trimethoxyaniline.

  • Recrystallize the crude product from ethanol to yield pure 2,4,6-trimethoxyaniline.

Protocol 2: Synthesis of (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A Representative Chalcone)

This protocol describes the final step in the synthesis of a bioactive chalcone from 2,4,6-trimethoxyacetophenone.

Materials:

  • 2,4,6-trimethoxyacetophenone (prepared from 2,4,6-trimethoxyaniline via Sandmeyer reaction followed by reaction with a suitable acetylating agent)

  • 5-bromo-2-pyridinecarboxaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • Dissolve 2,4,6-trimethoxyacetophenone (1 equivalent) and 5-bromo-2-pyridinecarboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water until the washings are neutral.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., Hela, A549, HepG2, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (chalcone derivative)

  • 5-Fluorouracil (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and 5-Fluorouracil for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights & Signaling Pathway

Reverse molecular docking studies on the representative chalcone, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, suggest that its anticancer activity may be mediated through the inhibition of Cyclin-Dependent Kinase 1 (CDK1).[2] CDK1 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis.

CDK1_Inhibition_Pathway Chalcone (E)-3-(5-bromopyridin-2-yl)-1- (2,4,6-trimethoxyphenyl)prop-2-en-1-one CDK1_CyclinB CDK1/Cyclin B Complex Chalcone->CDK1_CyclinB Inhibits G2_M_Transition G2/M Phase Transition CDK1_CyclinB->G2_M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK1_CyclinB->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of CDK1 by the chalcone derivative leads to G2/M cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram illustrates the experimental workflow from the starting material to the final biological evaluation.

Experimental_Workflow Start This compound Reduction Nitro Group Reduction (Protocol 1) Start->Reduction Aniline 2,4,6-Trimethoxyaniline Reduction->Aniline Intermediate_Synth Conversion to 2,4,6-Trimethoxyacetophenone Aniline->Intermediate_Synth Acetophenone 2,4,6-Trimethoxyacetophenone Intermediate_Synth->Acetophenone Chalcone_Synth Claisen-Schmidt Condensation (Protocol 2) Acetophenone->Chalcone_Synth Chalcone Bioactive Chalcone Derivative Chalcone_Synth->Chalcone Bio_Eval In Vitro Cytotoxicity Assay (MTT Assay - Protocol 3) Chalcone->Bio_Eval Data IC50 Values & Mechanistic Studies Bio_Eval->Data

Caption: Synthetic and biological evaluation workflow for chalcone derivatives.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of potent anticancer agents. Through a straightforward synthetic sequence involving nitro group reduction and subsequent elaboration to chalcone derivatives, compounds with significant cytotoxic activity can be obtained. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to explore the potential of this chemical entity in generating novel therapeutic leads. Further investigation into the structure-activity relationships and optimization of these chalcone derivatives could lead to the development of new and effective anticancer drugs.

References

Application Notes and Protocols: Reaction Mechanisms Involving 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethoxy-2-nitrobenzene is a key synthetic intermediate, primarily utilized in the synthesis of 2,4,6-trimethoxyaniline, a versatile building block in medicinal chemistry and materials science. The electron-rich trimethoxybenzene core, activated by the electron-donating methoxy groups, readily undergoes electrophilic aromatic substitution to yield the nitrated derivative. The subsequent reduction of the nitro group is the most prominent reaction, providing access to the corresponding aniline, which serves as a precursor for a diverse range of more complex molecules. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to 2,4,6-trimethoxyaniline, along with quantitative data and reaction mechanisms.

Synthesis of this compound via Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the electrophilic nitration of 1,3,5-trimethoxybenzene. The three methoxy groups strongly activate the aromatic ring towards electrophilic attack, facilitating the introduction of a nitro group at an ortho position under relatively mild conditions.

Reaction Mechanism: Electrophilic Nitration

The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from the nitrating agent, which then acts as the electrophile. The electron-rich 1,3,5-trimethoxybenzene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding this compound.

Diagram: Electrophilic Nitration of 1,3,5-Trimethoxybenzene

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ Activation Catalyst Catalyst (e.g., H₂SO₄ or Yb(OTf)₃/Ac₂O) Catalyst->NO2+ TMB 1,3,5-Trimethoxybenzene SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) TMB->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic nitration.

Experimental Protocol: Synthesis of this compound

This protocol describes a high-yield synthesis using a Lewis acid catalyst.[1]

Materials:

  • 1,3,5-Trimethoxybenzene

  • Nitromethane (MeNO₂)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Acetic anhydride (Ac₂O)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

  • To a solution of 1,3,5-trimethoxybenzene (1.0 g, 5.95 mmol) in nitromethane (10 mL), add ytterbium(III) trifluoromethanesulfonate (0.74 g, 1.19 mmol).

  • Add acetic anhydride (0.67 mL, 7.14 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Quantitative Data: Synthesis of this compound
ReactantMolar Eq.CatalystSolventTime (h)Temp (°C)Yield (%)
1,3,5-Trimethoxybenzene1.0Yb(OTf)₃ (0.2 eq)MeNO₂45093[1]
1,3,5-Trimethoxybenzene1.0H₂SO₄/NaNO₃--0-55-[2]

Note: The yield for the H₂SO₄/NaNO₃ method was not specified in the provided search results.

Reduction of this compound to 2,4,6-Trimethoxyaniline

The most significant reaction of this compound is the reduction of the nitro group to an amine, yielding 2,4,6-trimethoxyaniline. This transformation is crucial for introducing an amino group, which can be further functionalized in the synthesis of pharmaceuticals and other complex organic molecules.[3] Two common methods for this reduction are catalytic hydrogenation and the use of reducing metals in acidic media.

Reaction Mechanism: Reduction of the Nitro Group

The reduction of a nitro group to an amine is a multi-step process involving several intermediates. In the case of metal-catalyzed hydrogenation, the reaction occurs on the surface of the catalyst (e.g., Palladium on carbon), where hydrogen gas is adsorbed. For reductions with metals like tin in hydrochloric acid, the metal acts as the electron donor in the acidic medium.

Diagram: General Workflow for Synthesis and Reduction

G Start 1,3,5-Trimethoxybenzene Nitration Electrophilic Nitration (HNO₃, Catalyst) Start->Nitration Intermediate This compound Nitration->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction Product 2,4,6-Trimethoxyaniline Reduction->Product

Caption: Synthetic pathway from 1,3,5-trimethoxybenzene.

Experimental Protocol 1: Reduction using Stannous Chloride

This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Methylene chloride (CH₂Cl₂) or Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.1 mole).

  • Add stannous chloride dihydrate (approx. 3-4 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the tin salts redissolve.

  • Extract the aqueous layer with methylene chloride or diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 2,4,6-trimethoxyaniline, which can be further purified by crystallization or distillation.

Experimental Protocol 2: Catalytic Hydrogenation

This is a general procedure for the catalytic hydrogenation of nitroarenes.

Materials:

  • This compound

  • Palladium on carbon (5-10% Pd/C) catalyst

  • Ethanol or Methanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or methanol in a hydrogenation flask.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of the substrate).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2,4,6-trimethoxyaniline.

Quantitative Data: Reduction of this compound
Starting MaterialReducing Agent/CatalystSolventTime (h)Temp (°C)PressureYield (%)
This compoundSnCl₂/HClEthanol/HCl1-2RefluxAtmospheric-
This compoundPd/CEthanol-Room Temp1-3 atm H₂-

Note: Specific yields for the reduction of this compound were not available in the provided search results, but these methods are generally high-yielding for nitro group reductions.

Further Reactions of 2,4,6-Trimethoxyaniline

2,4,6-Trimethoxyaniline is a versatile intermediate that can undergo various subsequent reactions, making it a valuable precursor in drug development.[3] The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The electron-rich aromatic ring is also susceptible to further electrophilic substitution, although the amino group may require protection.

Diagram: Utility of 2,4,6-Trimethoxyaniline in Synthesis

G Aniline 2,4,6-Trimethoxyaniline Acylation Acylation (e.g., Ac₂O) Aniline->Acylation Alkylation Alkylation (e.g., R-X) Aniline->Alkylation Heterocycle Heterocycle Formation Aniline->Heterocycle Dyes Dyes Aniline->Dyes Pharmaceuticals Pharmaceuticals Acylation->Pharmaceuticals Alkylation->Pharmaceuticals Heterocycle->Pharmaceuticals

Caption: Synthetic applications of 2,4,6-trimethoxyaniline.

Safety Precautions

  • Nitrating agents: Nitric acid and sulfuric acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and purged of air to avoid the risk of explosion.

  • Solvents: Organic solvents are flammable and may be toxic. Handle in a well-ventilated area.

  • Product Handling: The products, this compound and 2,4,6-trimethoxyaniline, should be handled with care, assuming they are potentially toxic and irritant.

Characterization Data

This compound:

  • Molecular Formula: C₉H₁₁NO₅

  • Molecular Weight: 213.19 g/mol

  • Appearance: -

  • Spectroscopic Data: Specific NMR and IR data for this compound were not detailed in the search results.

2,4,6-Trimethoxyaniline:

  • Molecular Formula: C₉H₁₃NO₃

  • Molecular Weight: 183.20 g/mol

  • Appearance: Can be a solid or liquid at room temperature.[4]

  • Melting Point: 29-31 °C[4]

  • Boiling Point: 125-127 °C at 0.8 Torr[4]

  • Spectroscopic Data: NMR and IR data are available from various chemical suppliers.[5][6]

Conclusion

The reaction mechanisms involving this compound are primarily centered on its synthesis via electrophilic nitration and its subsequent reduction to 2,4,6-trimethoxyaniline. These reactions are fundamental in providing access to a highly functionalized aniline derivative that is a valuable precursor in the development of new pharmaceuticals and other advanced materials. The protocols outlined in these application notes provide a foundation for the synthesis and utilization of this important chemical intermediate.

References

The Strategic Utility of 1,3,5-Trimethoxy-2-nitrobenzene in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols outlining the use of 1,3,5-trimethoxy-2-nitrobenzene as a pivotal building block in the synthesis of complex molecules. This valuable intermediate, through a key transformation into 2,4,6-trimethoxyaniline, serves as a versatile scaffold for the construction of a variety of heterocyclic compounds, including potent anticancer agents.

This compound, a readily accessible aromatic nitro compound, is strategically employed in multi-step syntheses where the introduction of a highly functionalized aniline is desired. The electron-rich nature of the trimethoxybenzene core, combined with the synthetic handle of the nitro group, makes it a precursor of choice for creating intricate molecular architectures. The primary application involves the reduction of the nitro group to an amine, yielding 2,4,6-trimethoxyaniline, a key intermediate in the synthesis of bioactive quinoline derivatives.

Application in Anticancer Drug Discovery: Synthesis of 5,6,7-Trimethoxy Quinolines

A significant application of this building block is in the synthesis of 5,6,7-trimethoxy quinoline derivatives, which have demonstrated potential as anticancer agents by inhibiting tubulin polymerization.[1] The synthesis leverages the reactivity of 2,4,6-trimethoxyaniline, derived from this compound, in classical quinoline synthesis methodologies.

The overall synthetic strategy involves a two-step process:

  • Reduction of this compound: The nitro group is reduced to an amine to form 2,4,6-trimethoxyaniline. This transformation is a critical step, and various reducing agents can be employed.

  • Quinoline Ring Formation: The resulting 2,4,6-trimethoxyaniline is then subjected to a cyclization reaction to construct the quinoline scaffold. The Doebner-von Miller reaction, a classic method for quinoline synthesis, can be adapted for this purpose.[2]

This approach provides a clear and efficient pathway to highly substituted quinolines with potential therapeutic value.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a 5,6,7-trimethoxy quinoline derivative, starting from the reduction of this compound.

StepReactionKey ReagentsSolventReaction TimeTemperatureYield (%)
1Reduction of this compoundSnCl₂·2H₂O, HClEthanol1 hRefluxNot specified
2Quinoline Synthesis (Doebner-von Miller)2,4,6-Trimethoxyaniline, α,β-unsaturated aldehyde/ketone, Strong Acid, OxidantNot specifiedNot specifiedRefluxNot specified
3Synthesis of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives4-chloro-5,6,7-trimethoxy-2-methylquinoline, Aromatic aminesEthanolNot specifiedNot specifiedModerate to significant

Experimental Protocols

Protocol 1: Reduction of this compound to 2,4,6-Trimethoxyaniline

This protocol describes the reduction of the nitro group to an amine using stannous chloride.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Methylene chloride

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 cm³ round-bottom flask equipped with a reflux condenser, add this compound (0.1 mole), stannous chloride dihydrate (80 g), and 100 cm³ of concentrated hydrochloric acid.[3]

  • Heat the mixture to reflux and maintain for 1 hour.[3]

  • After cooling the reaction mixture, carefully add a concentrated sodium hydroxide solution until the initially formed precipitate dissolves completely.

  • Extract the aqueous solution with methylene chloride.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue, 2,4,6-trimethoxyaniline, can be further purified by crystallization from ethanol.

Protocol 2: Synthesis of 5,6,7-Trimethoxy-2-methyl-N-phenylquinolin-4-amine Derivatives

This protocol outlines the synthesis of N-aryl-trimethoxy quinolin-4-amine derivatives from a 4-chloroquinoline intermediate, which is synthesized from 2,4,6-trimethoxyaniline.

Materials:

  • 4-chloro-5,6,7-trimethoxy-2-methylquinoline (synthesized from 2,4,6-trimethoxyaniline via a multi-step procedure)

  • Appropriate aromatic amine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Synthesize 4-chloro-5,6,7-trimethoxy-2-methylquinoline from 2,4,6-trimethoxyaniline using established literature procedures.[1]

  • In a round-bottom flask, dissolve the 4-chloro-5,6,7-trimethoxy-2-methylquinoline and the desired aromatic amine in ethanol.[1]

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling or after partial removal of the solvent.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizing the Synthesis and Biological Impact

To better illustrate the synthetic pathway and the biological target of the synthesized molecules, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway A This compound B 2,4,6-Trimethoxyaniline A->B Reduction (e.g., SnCl2, HCl) C 5,6,7-Trimethoxy Quinoline Derivative B->C Quinoline Synthesis (e.g., Doebner-von Miller)

Caption: Synthetic route from this compound.

G cluster_pathway Mechanism of Action Molecule 5,6,7-Trimethoxy Quinoline Derivative Tubulin Tubulin Molecule->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by quinoline derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex, biologically active molecules. Its primary utility lies in its efficient conversion to 2,4,6-trimethoxyaniline, which serves as a key building block for the construction of diverse heterocyclic scaffolds. The synthesis of 5,6,7-trimethoxy quinoline derivatives highlights the importance of this pathway in the development of novel anticancer agents that target tubulin polymerization. The provided protocols and data offer a solid foundation for researchers to explore the full potential of this strategic building block in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for 1,3,5-Trimethoxy-2-nitrobenzene in Photochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and predictive in nature. As of the latest literature review, specific photochemical applications for 1,3,5-Trimethoxy-2-nitrobenzene have not been extensively documented. The information provided is based on the well-established principles of structurally similar compounds, particularly the ortho-nitrobenzyl class of photolabile protecting groups (photocages). These notes are intended to serve as a scientific guide for researchers interested in exploring the potential of this compound.

Introduction: A Potential Photolabile Protecting Group

This compound possesses the core structural motif of an ortho-nitrobenzyl compound, a class widely recognized for its utility as photolabile protecting groups, or "photocages".[1][2] These molecules allow for the temporary inactivation of a biologically active molecule (e.g., a drug, neurotransmitter, or signaling lipid) through a covalent bond.[3][4] Upon irradiation with light of a specific wavelength, this bond is cleaved, releasing the active molecule with high spatial and temporal precision.[3][4]

The key features of this compound that make it a promising candidate for photochemical applications are:

  • The ortho-Nitrobenzyl Core: The nitro group positioned ortho to a benzylic carbon is the fundamental photoreactive center.

  • Electron-Donating Methoxy Groups: The three methoxy groups are strong electron-donating groups. In other ortho-nitrobenzyl systems, such substituents are known to shift the absorption maximum to longer, less biologically damaging wavelengths (a red-shift) and can influence the quantum yield of the uncaging reaction.[1][5]

This molecule could therefore serve as a "photocage" for various functional groups, including alcohols, amines, and carboxylic acids.[6]

Hypothetical Application: Photocaged Release of a Bioactive Molecule

A primary application of this compound would be in the controlled release of bioactive compounds. By attaching a target molecule to the benzylic position of this compound, its activity can be masked. Irradiation would then liberate the active molecule and the 2-nitroso-1,3,5-trimethoxybenzaldehyde byproduct.[2]

Proposed Photochemical Cleavage Mechanism

The photodeprotection mechanism is anticipated to follow the established pathway for ortho-nitrobenzyl compounds.[1][4] Upon absorption of a UV photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then undergoes hydrolysis to release the caged molecule and form the nitrosobenzaldehyde derivative.[1]

G cluster_0 Photochemical Excitation and Cleavage Start 1,3,5-Trimethoxy-2-nitrobenzyl Caged Compound Excited Excited State (n-π*) Start->Excited hν (UV Light) H_Abstraction Intramolecular H-Abstraction Excited->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Hydrolysis Rearrangement & Hydrolysis Aci_Nitro->Hydrolysis Products Released Active Molecule + 2-Nitroso-1,3,5-trimethoxybenzaldehyde Hydrolysis->Products

Caption: Proposed photochemical cleavage pathway for a 1,3,5-trimethoxy-2-nitrobenzyl-caged compound.

Quantitative Data from Analogous Systems

Direct photophysical data for this compound cages is unavailable. However, data from other ortho-nitrobenzyl (oNB) and substituted oNB cages can provide a useful benchmark for expected performance.

Photocage Scaffoldλmax (nm)Quantum Yield (Φ)Molar Extinction Coefficient (εmax, M-1cm-1)Caged Group ExampleReference(s)
o-Nitrobenzyl (oNB)~2800.01 - 0.3~5,000ATP, Glutamate[7]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~3550.01 - 0.1~4,300Calcium, GABA[5][7]
7-Dialkylamino-coumarinyl~400< 0.3> 30,000Carboxylic Acids[7]
Nitrodibenzofuran (NDBF)~3050.03 - 0.1~12,000ATP[7]

Experimental Protocols

Protocol 1: Synthesis of a 1,3,5-Trimethoxy-2-nitrobenzyl Caged Compound (Hypothetical)

This protocol outlines a general, hypothetical synthesis of a caged alcohol. The synthesis of the core molecule, this compound, would likely begin with the nitration of 1,3,5-trimethoxybenzene, which can be challenging due to side reactions but has been reported using N2O5 in organic solvents.[8] Subsequent steps would involve creating a reactive benzylic position (e.g., via bromination) to attach the target molecule.

G TMB 1,3,5-Trimethoxybenzene TMNB This compound TMB->TMNB Nitration (e.g., N2O5) Bromo 1-(Bromomethyl)-3,5-dimethoxy-2-nitrobenzene TMNB->Bromo Benzylic Bromination Caged Caged Molecule (e.g., Ether linkage) Bromo->Caged ROH Target Molecule (R-OH) ROH->Caged Nucleophilic Substitution

Caption: Hypothetical synthesis workflow for a caged molecule.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (or other suitable solvent)

  • Target molecule with a nucleophilic group (e.g., an alcohol or amine)

  • Non-nucleophilic base (e.g., potassium carbonate or a hindered amine)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • Benzylic Bromination:

    • Dissolve this compound in carbon tetrachloride.

    • Add NBS and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.

    • Upon completion, cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure to yield the crude benzylic bromide.

  • Caging Reaction (Nucleophilic Substitution):

    • Dissolve the target molecule and the crude benzylic bromide in an anhydrous solvent like DMF.

    • Add a non-nucleophilic base to act as a proton scavenger.

    • Stir the reaction at room temperature until TLC indicates consumption of the starting materials.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final caged compound using column chromatography.

Protocol 2: Photochemical Release (Uncaging) of the Target Molecule

This protocol describes the general procedure for liberating the active molecule from its caged form using UV light.

Equipment:

  • UV lamp with a defined wavelength output (e.g., 365 nm LED or a filtered mercury lamp).

  • Quartz cuvettes or reaction vessel.

  • Analytical instrument for monitoring the reaction (e.g., HPLC, GC-MS, or UV-Vis spectrophotometer).

  • Magnetic stirrer.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the caged compound in a suitable buffer or solvent (e.g., PBS, ethanol, acetonitrile). The concentration should be optimized based on the molar extinction coefficient of the compound at the irradiation wavelength.

  • Irradiation:

    • Transfer the solution to a quartz reaction vessel.

    • Place the vessel at a fixed distance from the UV lamp.

    • Irradiate the sample while stirring. The duration of irradiation will depend on the light source intensity and the quantum yield of the caged compound.

  • Analysis:

    • At various time points, take aliquots of the solution and analyze them to quantify the disappearance of the caged compound and the appearance of the released molecule.

    • HPLC is often the method of choice for this analysis, as it can separate the caged compound, the released molecule, and the nitrosobenzaldehyde byproduct.

  • Determination of Quantum Yield (Optional):

    • To determine the quantum yield, a chemical actinometer (e.g., potassium ferrioxalate) should be used under identical irradiation conditions to measure the photon flux. The quantum yield is then calculated as the ratio of moles of product formed to moles of photons absorbed.

Conclusion and Future Directions

While direct experimental data for this compound as a photochemical tool is currently lacking, its structural analogy to the well-established ortho-nitrobenzyl photocages makes it a highly attractive candidate for research and development. The presence of three electron-donating methoxy groups suggests the potential for a photolabile protecting group with a red-shifted absorption spectrum, which would be advantageous for applications in biological systems. Researchers are encouraged to explore the synthesis and photophysical characterization of this compound to unlock its potential in drug delivery, materials science, and chemical biology.

References

Application Notes and Protocols for the Formylation of 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formylation of 1,3,5-trimethoxybenzene, a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The electron-rich nature of the 1,3,5-trimethoxybenzene ring makes it an excellent substrate for electrophilic formylation, leading to the formation of 2,4,6-trimethoxybenzaldehyde, a versatile building block.

Introduction to Formylation Methods

Several established methods are available for the introduction of a formyl group onto the 1,3,5-trimethoxybenzene ring. The choice of method depends on factors such as desired yield, scalability, and available reagents. This guide focuses on the most effective and commonly employed methods: the Vilsmeier-Haack reaction, the Gattermann reaction, and the Rieche reaction. Additionally, the limitations of other formylation methods, such as the Duff and Reimer-Tiemann reactions, for this specific substrate will be discussed.

Data Presentation: Comparison of Formylation Methods

The following table summarizes quantitative data for the formylation of 1,3,5-trimethoxybenzene using various methods, allowing for a direct comparison of their efficacy.

Formylation MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Vilsmeier-Haack POCl₃, DMFDMF0 to RT2 - 4High
Gattermann Zn(CN)₂, HClEtherNot specifiedNot specifiedModerate
Rieche Cl₂CHOCH₃, TiCl₄DCM00.7544

Experimental Protocols

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used and high-yielding method for the formylation of electron-rich aromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Protocol:

  • In a dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.68 g, 10 mmol) in anhydrous N,N-dimethylformamide (5 mL).

  • Add the solution of 1,3,5-trimethoxybenzene dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,4,6-trimethoxybenzaldehyde.

Gattermann Formylation

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and a Lewis acid catalyst.[3][4] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[3]

Protocol (Adams Modification):

  • To a stirred suspension of zinc cyanide (Zn(CN)₂, 1.5 g, 12.8 mmol) in anhydrous diethyl ether (20 mL) at 0 °C, introduce a stream of dry hydrogen chloride (HCl) gas until saturation.

  • Add a solution of 1,3,5-trimethoxybenzene (1.68 g, 10 mmol) in anhydrous diethyl ether (10 mL) dropwise to the reaction mixture.

  • Continue to pass a slow stream of HCl gas through the mixture while stirring at 0 °C for 1 hour, and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water (50 mL).

  • Hydrolyze the intermediate by heating the mixture to boiling for 15-30 minutes.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 2,4,6-trimethoxybenzaldehyde.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).

Protocol:

  • In a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1,3,5-trimethoxybenzene (533.5 mg, 3.17 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (760 µL, 6.93 mmol) dropwise to the stirred solution.

  • After stirring for 10 minutes, add dichloromethyl methyl ether (320 µL, 3.54 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 45 minutes.

  • Quench the reaction by carefully adding it to a stirred mixture of crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel (eluent: DCM/hexane, 9:1) to yield 2,4,6-trimethoxybenzaldehyde (275.0 mg, 44% yield).

Limitations of Other Formylation Methods

  • Duff Reaction: This reaction typically requires a phenolic hydroxyl group for efficient ortho-formylation and is generally not effective for phenol ethers like 1,3,5-trimethoxybenzene.[5] The reaction conditions are often harsh, requiring high temperatures.

  • Reimer-Tiemann Reaction: This method is also primarily used for the ortho-formylation of phenols, proceeding via a dichlorocarbene intermediate under strongly basic conditions.[6][7][8][9] These conditions are generally not suitable for 1,3,5-trimethoxybenzene, which is an ether.

Visualizing the Methodologies

Reaction Pathways

Formylation_Pathways cluster_Vilsmeier Vilsmeier-Haack cluster_Gattermann Gattermann cluster_Rieche Rieche TMB 1,3,5-Trimethoxybenzene Vilsmeier POCl3, DMF TMB->Vilsmeier Gattermann Zn(CN)2, HCl TMB->Gattermann Rieche Cl2CHOCH3, TiCl4 TMB->Rieche Aldehyde 2,4,6-Trimethoxybenzaldehyde Vilsmeier->Aldehyde High Yield Gattermann->Aldehyde Moderate Yield Rieche->Aldehyde Moderate Yield

Caption: Overview of formylation methods for 1,3,5-trimethoxybenzene.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Workflow reagent_prep Vilsmeier Reagent Preparation (POCl3 + DMF @ 0°C) addition Substrate Addition (1,3,5-Trimethoxybenzene in DMF) reagent_prep->addition reaction Reaction (Warm to RT, 2-4h) addition->reaction quench Quenching (Crushed Ice) reaction->quench neutralize Neutralization (Sat. NaHCO3) quench->neutralize isolate Isolation (Filtration, Washing, Drying) neutralize->isolate product 2,4,6-Trimethoxybenzaldehyde isolate->product

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

Logical Relationship: Method Selection

Method_Selection start Start: Formylate 1,3,5-Trimethoxybenzene high_yield High Yield Required? start->high_yield vilsmeier Use Vilsmeier-Haack Reaction high_yield->vilsmeier Yes mild_conditions Milder Conditions Preferred? high_yield->mild_conditions No end End vilsmeier->end gattermann Consider Gattermann Reaction mild_conditions->gattermann Yes (in situ HCN) rieche Consider Rieche Reaction mild_conditions->rieche Yes (Lewis Acid) gattermann->end rieche->end

Caption: Decision tree for selecting a formylation method.

References

Application Notes and Protocols for the Synthesis of Combretastatin Analogs from 1,3,5-Trimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Combretastatin A-4 (CA-4), a natural product isolated from the bark of the South African tree Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2][3] It demonstrates significant antitumor and anti-vascular properties both in vitro and in vivo.[2][3] A key structural feature for its biological activity is the cis-configuration of the double bond linking its two substituted phenyl rings.[2][3] However, CA-4 has limitations, including low water solubility and susceptibility to isomerization to the less active trans-isomer, which reduces its bioavailability and potency.[2][3][4] To overcome these drawbacks, extensive research has focused on the synthesis of combretastatin analogs with improved pharmacokinetic properties and biological activity.[2][3] This document provides detailed protocols and data for the synthesis of various combretastatin analogs, starting from derivatives of 1,3,5-trimethoxybenzene, which serves as a key precursor for the characteristic 3,4,5-trimethoxyphenyl moiety (Ring A) of combretastatin. The described methodologies include the formation of stilbene-like structures via Wittig and Suzuki coupling reactions, as well as the synthesis of heterocyclic analogs where the ethylene bridge is replaced by rings such as 1,2,4-triazoles, oxazoles, and imidazoles to create cis-restricted analogs.[2][5][6]

Key Synthetic Strategies and Signaling Pathway

The synthesis of combretastatin analogs from 1,3,5-trimethoxybenzene derivatives primarily involves the construction of a central bridge (alkene or heterocycle) connecting the 3,4,5-trimethoxyphenyl ring (Ring A) to a second substituted aromatic ring (Ring B). Common strategies include the Wittig reaction for forming the characteristic stilbene double bond and Suzuki cross-coupling reactions. Another prevalent approach is the replacement of the unstable cis-double bond with a heterocyclic core to create conformationally restricted analogs.

General Synthetic Workflow

G A 1,3,5-Trimethoxybenzene B Functionalization (e.g., Bromination, Formylation) A->B C Key Intermediate (e.g., 3,4,5-Trimethoxybenzaldehyde or 1-Bromo-3,4,5-trimethoxybenzene) B->C D Wittig Reaction C->D E Suzuki Coupling C->E F Heterocycle Formation C->F G Stilbene Analogs (cis/trans) D->G H Biaryl Analogs E->H I Heterocyclic Analogs (e.g., Triazoles) F->I

Caption: General synthetic routes to combretastatin analogs from 1,3,5-trimethoxybenzene.

Mechanism of Action: Tubulin Polymerization Inhibition

Combretastatin and its analogs exert their anticancer effects by interacting with tubulin. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[6][7] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[5][8]

G cluster_0 Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Inhibition of Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis Combretastatin Combretastatin Analog Combretastatin->Tubulin Binds to Colchicine Site

Caption: Signaling pathway of combretastatin analogs leading to apoptosis.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Diaryl-1,2,4-triazole Analogs via Suzuki Coupling

This protocol details the synthesis of cis-restricted combretastatin analogs where the ethylene bridge is replaced by a 1,2,4-triazole ring. The key steps involve the synthesis of a brominated triazole intermediate followed by a Suzuki cross-coupling reaction.[5]

Step 1: Synthesis of 1-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole (8) [5]

  • To a round-bottom flask charged with CuI (382 mg, 2 mmol), add CsCO₃ (6.52 g, 20 mmol), 1,2,4-triazole (1 g, 14.5 mmol), 3,4,5-trimethoxyphenylboronic acid (2.47 g, 10 mmol), and DMF (20 mL) under a nitrogen atmosphere.

  • Evacuate the system and backfill with nitrogen twice.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the mixture to room temperature and dilute with EtOAc (20 mL) and water (10 mL).

  • Filter the aqueous phase through a pad of Celite and wash the filtrate with EtOAc (2 x 10 mL).

  • The subsequent steps of purification are not detailed in the provided text but would typically involve extraction, drying, and chromatography.

Step 2: Synthesis of 5-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole (9) [5]

  • To a suspension of 1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole (8) (3 mmol) in 15 mL of CCl₄, add N-bromosuccinimide (NBS) (1.07 g, 6 mmol) and a catalytic amount of benzoyl peroxide (72 mg, 0.3 mmol).

  • Heat the solution to reflux for 12 hours.

  • Cool the reaction mixture and filter through Celite, washing the solids with warm CCl₄ (5 mL).

  • Remove the solvent in vacuo and purify the residue by column chromatography on silica gel.

Step 3: General Procedure for Suzuki Cross-Coupling to Synthesize 1,5-Diaryl-1,2,4-triazoles (e.g., 3g) [5]

  • A mixture of the appropriate 5-bromo-1-aryl-1,2,4-triazole (e.g., 9), an arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in toluene is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography. For compound 3g (1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole), the purification was done using petroleum ether–EtOAc (6:4) as the eluent.[5]

Protocol 2: Synthesis of Stilbene Analogs via Wittig Reaction

The Wittig reaction is a classical method for synthesizing the stilbene core of combretastatin analogs. This involves the reaction of a phosphonium ylide with an aldehyde.[7]

General Procedure:

  • Preparation of the Phosphonium Salt: React a substituted benzyl bromide with triphenylphosphine in a suitable solvent like toluene at reflux to form the corresponding phosphonium salt.

  • Generation of the Ylide: Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere to generate the ylide.

  • Wittig Reaction: Add the appropriate benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate it. The resulting mixture of cis and trans isomers is then separated by column chromatography or crystallization.

Quantitative Data Summary

The following tables summarize the yields and biological activities of representative combretastatin analogs synthesized from 1,3,5-trimethoxybenzene derivatives.

Table 1: Synthesis Yields of Selected Combretastatin Analogs

Compound IDStructure/ClassSynthetic MethodYield (%)Melting Point (°C)Reference
3g 1,5-Diaryl-1,2,4-triazoleSuzuki Coupling58117-119[5]
1A 5-(2,2-dibromovinyl)-1,2,3-trimethoxybenzeneNot specified8051-53[9]
2A 5-ethynyl-1,2,3-trimethoxybenzeneNot specified9268-70[9]
7 N-(3-acetoxybenzoyl)-1,2,4-triazinoneCondensation66.34199-201[10]

Table 2: In Vitro Antiproliferative Activity (IC₅₀ Values) of Selected Analogs

Compound IDCell LineIC₅₀ (µM)Reference CompoundRef IC₅₀ (µM)Reference
4l HeLa0.003-0.02 (nM range)CA-40.004-0.37[5]
4o Jurkat0.003-0.02 (nM range)CA-40.004-0.37[5]
8 SW48018.8 - 32.7CA-4<0.2[11]
20 SW62018.8 - 32.7CA-4<0.2[11]
12a L12103.9--[2]
12b B1616.1--[2]
Compound 3 Hep G26.35--[12]
Compound 2 PC354.6--[13]
Compound 7 PC347.4--[13]

Table 3: Spectroscopic Data for a Representative Analog

Compound¹H NMR (CDCl₃) δ (ppm)MS (ESI)Reference
3g 3.67 (s, 6H), 3.85 (s, 3H), 3.86 (s, 3H), 6.74 (s, 2H), 6.96 (d, J = 9.0 Hz, 2H), 7.31 (d, J = 9.0 Hz, 2H), 8.05 (s, 1H)[M]⁺ = 341.8[5]

Conclusion

The synthesis of combretastatin analogs from derivatives of 1,3,5-trimethoxybenzene offers a versatile platform for developing novel anticancer agents with potentially improved pharmacological profiles. The methodologies outlined, including Suzuki couplings and the formation of various heterocyclic cores, provide robust routes to a diverse range of compounds. The quantitative data presented highlights the potent in vitro activities of several analogs, with some exhibiting nanomolar efficacy. These protocols and the accompanying data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and synthesis of the next generation of tubulin-targeting anticancer drugs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3,5-Trimethoxy-2-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 1,3,5-Trimethoxy-2-nitrobenzene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to recrystallization?

Understanding the physical properties of this compound is crucial for selecting an appropriate recrystallization solvent and procedure. Key data is summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₅[1][2]
Molecular Weight 213.19 g/mol [2]
Appearance Yellow to orange crystalline powder[3]
Melting Point 149-155 °C[1][3]
Purity (Typical) ≥97.5% to 98%[1][3]

Q2: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the nitration of 1,3,5-Trimethoxybenzene. Due to the nature of this electrophilic aromatic substitution, potential impurities include:

  • Unreacted Starting Material: Residual 1,3,5-Trimethoxybenzene.

  • Polynitrated Products: The formation of dinitro or trinitro derivatives, such as 1,3,5-trimethoxy-2,4-dinitrobenzene, can occur, especially under harsh nitrating conditions.[4]

Q3: Which solvents are suitable for the recrystallization of this compound?

While specific solubility data for this compound is not extensively published, information on the parent compound, 1,3,5-Trimethoxybenzene, and general principles for nitroaromatic compounds can guide solvent selection. Ethanol has been successfully used for recrystallizing structurally similar halogenated trimethoxybenzene derivatives.[5][6]

SolventRationale for ConsiderationPotential Issues
Ethanol / Methanol The parent compound is soluble in these solvents.[4] They are often effective for polar nitroaromatic compounds, typically dissolving the compound when hot and having low solubility when cold.High solubility even when cold could lead to low recovery. An ethanol/water mixed solvent system may be required to reduce solubility.
Isopropanol Similar properties to ethanol but often provides lower solubility at cold temperatures, potentially improving yield.Needs to be tested empirically.
Ethyl Acetate / Hexane A mixed solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization."Oiling out" can occur if the solvent composition and temperature are not carefully controlled.

Q4: What are the critical safety precautions for handling this compound?

According to GHS classifications, this compound is a hazardous substance.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Required PPE: Safety goggles, lab coat, and chemical-resistant gloves.

  • Handling: Avoid generating dust. Keep away from strong oxidizing agents, acids, and bases.[1][7] Store in a cool, dry place.[1]

Troubleshooting Recrystallization

Problem: The compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates as a liquid instead of a solid. This often happens if the melting point of the compound (149-155 °C) is lower than the boiling point of the solvent or if the solution is supersaturated.

  • Solution 1: Reheat and Dilute. Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.

  • Solution 2: Slow Down Cooling. Rapid cooling encourages precipitation rather than crystal lattice formation. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.

  • Solution 3: Change Solvent System. The solubility profile of the current solvent may be unsuitable. Try a different solvent or a mixed-solvent system. If using a single solvent, consider one with a lower boiling point.

Problem: I am getting a very low yield of crystals. Why is this happening and how can I improve it?

A low yield is typically due to the compound remaining in the mother liquor.

  • Solution 1: Minimize Solvent. Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in significant product loss.

  • Solution 2: Maximize Cooling. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation by further decreasing the compound's solubility.

  • Solution 3: Check the Wash Step. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Washing with room-temperature solvent will dissolve some of the purified product.

Problem: No crystals are forming, even after the solution has cooled in an ice bath. How can I induce crystallization?

This indicates that the solution is not sufficiently supersaturated, or nucleation is kinetically slow.

  • Solution 1: Induce Nucleation. Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 2: Use a Seed Crystal. If available, add a tiny, pure crystal of this compound to the cold solution. This will act as a template for further crystal formation.

  • Solution 3: Reduce Solvent Volume. Reheat the solution and gently boil off a portion of the solvent to increase the concentration. Allow the more concentrated solution to cool again.

Problem: The purity of my product has not improved significantly after recrystallization. What is the next step?

If recrystallization fails to remove impurities, it is likely that the impurities have a very similar solubility profile to the desired product.

  • Solution 1: Repeat Recrystallization. A second recrystallization may improve purity, but with diminishing returns and further loss of yield.

  • Solution 2: Consider Column Chromatography. For impurities with similar polarity and solubility, column chromatography is the most effective purification technique. A silica gel stationary phase with a solvent system like hexane/ethyl acetate is a common starting point for separating nitroaromatic compounds.

Experimental Protocol: Recrystallization

This protocol provides a general methodology. The ideal solvent and volumes should be determined by small-scale trials first. Ethanol is used here as a representative solvent.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small volume of ethanol (e.g., 3-4 mL) to the flask.

  • Heating: Place the flask on a stirrer hotplate and heat to just below the boiling point of ethanol (~78 °C) with gentle stirring.

  • Achieve Saturation: Continue adding ethanol dropwise from a heated pipette until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Pure, yellow-orange crystals should form. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve end_node Pure Crystalline Product cool 2. Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Problem: 'Oiling Out' Occurs cool->oiling_out Liquid separates filter_wash 4. Filter and Wash with Cold Solvent purity_ok Purity Acceptable? filter_wash->purity_ok crystals_form->filter_wash  Yes no_crystals Problem: No Crystals / Low Yield crystals_form->no_crystals No purity_ok->end_node  Yes low_purity Problem: Low Purity purity_ok->low_purity No induce_xtal Solution: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->induce_xtal fix_oiling Solution: - Reheat & Add Solvent - Cool Slower - Change Solvent oiling_out->fix_oiling improve_purity Solution: - Re-recrystallize - Use Column Chromatography low_purity->improve_purity induce_xtal->dissolve Retry fix_oiling->dissolve Retry

References

troubleshooting impurities in 1,3,5-Trimethoxy-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Trimethoxy-2-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield of this compound, or no product was formed at all. What could be the cause?

  • Answer: Low or no product yield can stem from several factors related to the high reactivity of the starting material, 1,3,5-trimethoxybenzene.

    • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. While a mixture of nitric acid and sulfuric acid is commonly used for nitration, the highly activated nature of 1,3,5-trimethoxybenzene means that milder conditions are necessary to favor mono-nitration.[1] Using strong nitrating agents like fuming nitric acid or an excess of the nitrating mixture can lead to the formation of multiple byproducts and decomposition of the starting material.[1]

    • Reaction Temperature: The temperature must be carefully controlled. Due to the high reactivity of 1,3,5-trimethoxybenzene, nitration can proceed under relatively mild conditions.[2] Running the reaction at too high a temperature can promote oxidation and coupling side reactions, leading to the formation of colored impurities and reducing the yield of the desired product.[1][3] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Poor Quality of Reagents: The purity of the starting materials and reagents is important. Impurities in the 1,3,5-trimethoxybenzene or the nitrating agents can interfere with the reaction.

Issue 2: Presence of Multiple Nitro- Isomers and Over-Nitration

  • Question: My product analysis shows the presence of significant amounts of dinitro and trinitro derivatives of 1,3,5-trimethoxybenzene. How can I improve the selectivity for the mono-nitro product?

  • Answer: The formation of multiple nitrated products is a common challenge due to the high activation of the benzene ring by the three methoxy groups.[2]

    • Control of Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of an excess of the nitrating agent will strongly favor the formation of di- and tri-nitro compounds.[1] A slight excess or a 1:1 molar ratio of the nitrating agent to the substrate is recommended for mono-nitration.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-nitration. The reaction should be monitored closely by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction.

    • Method of Addition: The slow, dropwise addition of the nitrating agent to the solution of 1,3,5-trimethoxybenzene can help to maintain a low concentration of the nitrating agent in the reaction mixture, thus favoring mono-substitution.

Issue 3: Formation of Colored Impurities (Red, Brown, or Blue)

  • Question: My reaction mixture turned a dark color (red, brown, or even blue), and the isolated product is heavily colored. What are these impurities and how can I avoid them?

  • Answer: The formation of colored impurities is indicative of side reactions such as oxidation and coupling.[1]

    • Oxidation: The electron-rich 1,3,5-trimethoxybenzene ring is susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of quinone-type byproducts, such as 2,6-dimethoxybenzoquinone, which are often colored.[1]

    • Coupling Reactions: Side reactions involving the coupling of two molecules of 1,3,5-trimethoxybenzene can also occur, leading to the formation of biphenyl derivatives like hexamethoxybiphenyl.[1] The formation of deep blue reaction mixtures has been reported and is associated with complex coupling byproducts.[1]

    • Mitigation Strategies: To minimize these side reactions, it is crucial to maintain a low reaction temperature and use a high purity of nitric acid that is free from nitrous acid impurities, which can catalyze oxidative processes.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying the this compound from the reaction byproducts. What are the recommended purification methods?

  • Answer: The purification strategy will depend on the nature of the impurities present.

    • Recrystallization: For removing less polar impurities and unreacted starting material, recrystallization from a suitable solvent like ethanol is often effective.[2] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to obtain pure crystals.

    • Column Chromatography: If recrystallization is insufficient to separate the mono-nitro product from di- and tri-nitro derivatives or other byproducts with similar solubility, column chromatography on silica gel is a recommended technique. A solvent system of hexane and ethyl acetate is a good starting point for separating nitroaromatic compounds.

    • Washing: Before final purification, washing the crude product with water can help to remove residual acids, and a wash with a dilute sodium bicarbonate solution can neutralize any remaining acidic components.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in the synthesis of this compound?

    • A1: The most common impurities are dinitro- and trinitro-1,3,5-trimethoxybenzene due to over-nitration.[1] Other significant byproducts can include oxidation products like 2,6-dimethoxybenzoquinone and coupling products such as hexamethoxybiphenyl.[1] Unreacted 1,3,5-trimethoxybenzene may also be present.

  • Q2: What is a suitable solvent for the recrystallization of this compound?

    • A2: Ethanol is a commonly cited and effective solvent for the recrystallization of nitrated aromatic compounds.[2] The principle is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Q3: How can I monitor the progress of the nitration reaction?

    • A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product and byproducts.

  • Q4: What are the key safety precautions to take during this synthesis?

    • A4: The nitration of aromatic compounds is a highly exothermic reaction and should be conducted with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be cooled in an ice bath, and the nitrating agent should be added slowly to control the temperature. Nitrated organic compounds can be explosive, so they should be handled with care.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound and related compounds.

ParameterValueReference/Notes
Starting Material: 1,3,5-Trimethoxybenzene
Molecular Weight168.19 g/mol
Melting Point51-54 °C
Product: this compound
Molecular Weight213.19 g/mol
Reaction Conditions & Yields
Nitration of 1,3,5-trimethoxybenzene with N2O5 and H2SO4 (for trinitro product)45% (recrystallized)[1]
Nitration of 1,3,5-trimethoxybenzene with nitric acidLow yield of mono-nitro derivative[1]
Purification
Recrystallization SolventEthanol[2]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-trimethoxybenzene in a suitable solvent such as acetic acid or dichloromethane. Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A typical ratio is 1:1 by volume.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 1,3,5-trimethoxybenzene over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Workup: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield this compound.

Visualizations

Troubleshooting Workflow for Impurity Identification

G Troubleshooting Impurities in this compound Synthesis start Reaction Complete tlc Analyze crude product by TLC start->tlc multiple_spots Multiple spots observed? tlc->multiple_spots spot_id Identify spots (co-spotting with standards if available) multiple_spots->spot_id Yes purify Proceed to Purification multiple_spots->purify No (Single Spot) sm_present Unreacted Starting Material? spot_id->sm_present over_nitration Higher Rf spots (Di/Tri-nitro)? spot_id->over_nitration colored_impurities Colored/Baseline impurities? spot_id->colored_impurities sm_present->over_nitration No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes over_nitration->colored_impurities No over_nitration_issue Over-nitration over_nitration->over_nitration_issue Yes oxidation_coupling Oxidation/Coupling Byproducts colored_impurities->oxidation_coupling Yes colored_impurities->purify No solution1 Increase reaction time or temperature slightly incomplete_rxn->solution1 solution2 Reduce nitrating agent stoichiometry, lower temperature, shorten reaction time over_nitration_issue->solution2 solution3 Maintain low temperature, use purified nitric acid oxidation_coupling->solution3

Caption: A flowchart outlining the troubleshooting logic for identifying and addressing common impurities.

Reaction Pathway for the Synthesis of this compound

G Reaction Pathway and Potential Side Reactions sub 1,3,5-Trimethoxybenzene reagent HNO3 / H2SO4 sub->reagent product This compound (Desired Product) sub->product Mono-nitration (Controlled Conditions) oxidation Oxidation Products (e.g., 2,6-Dimethoxybenzoquinone) sub->oxidation Side Reaction (Excess HNO3 / High Temp) coupling Coupling Products (e.g., Hexamethoxybiphenyl) sub->coupling Side Reaction reagent->product dnp Di-nitro Product product->dnp Further Nitration tnp Tri-nitro Product dnp->tnp Further Nitration

Caption: The chemical reaction pathway for the synthesis and formation of major impurities.

References

Technical Support Center: Optimizing the Synthesis of 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-Trimethoxy-2-nitrobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenge in synthesizing this compound is controlling the selectivity of the nitration reaction. The starting material, 1,3,5-trimethoxybenzene, is a highly activated aromatic ring due to the three electron-donating methoxy groups. This high reactivity makes it susceptible to over-nitration, leading to the formation of di- and tri-nitro byproducts.[1] Additionally, side reactions such as oxidation and coupling can occur, reducing the yield and purity of the desired mono-nitro product.[1]

Q2: Which nitrating agents are suitable for this synthesis?

Various nitrating agents can be employed, with the choice influencing the reaction's selectivity and yield. Common options include:

  • Nitric acid in a mixture with sulfuric acid: This is a standard and potent nitrating agent. However, careful control of stoichiometry and temperature is crucial to prevent over-nitration.

  • Dinitrogen pentoxide (N₂O₅) in an organic solvent: This reagent can be used for nitration, but studies have shown it can lead to mixtures of mono-, di-, and tri-nitro products, along with side products, especially when used in excess.[1]

  • Milder nitrating agents: For highly activated substrates like 1,3,5-trimethoxybenzene, milder reagents such as bismuth subnitrate in the presence of thionyl chloride may offer better selectivity for mono-nitration.[2]

Q3: How can I minimize the formation of di- and tri-nitro byproducts?

To minimize over-nitration, consider the following strategies:

  • Control Stoichiometry: Use a limited amount of the nitrating agent, typically around 1.0 to 1.2 molar equivalents relative to the 1,3,5-trimethoxybenzene.

  • Low Reaction Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 1,3,5-trimethoxybenzene to maintain a low concentration of the nitrating species at any given time.

  • Choice of Solvent: The solvent can influence reactivity. Using a solvent like acetic acid can help to moderate the reaction.

Q4: What are the common impurities I should look for, and how can they be removed?

Besides the starting material and over-nitrated products, potential impurities include oxidation products like 2,6-dimethoxybenzoquinone and coupling products.[1] Purification is typically achieved through:

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of related substituted nitrobenzenes and can be effective for purifying the final product.[3][4]

  • Column Chromatography: For separating mixtures of isomers or products with different polarities, column chromatography on silica gel can be employed.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no yield of the desired product 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect workup procedure.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction temperature is maintained within the optimal range. 3. Check the quality and concentration of the acids used. 4. During workup, ensure the quenching on ice is done slowly to avoid localized heating.
Formation of significant amounts of di- and tri-nitro byproducts 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Rapid addition of the nitrating agent.1. Carefully control the stoichiometry of the nitrating agent (use 1.0-1.2 equivalents). 2. Maintain a low reaction temperature (0-5 °C). 3. Add the nitrating agent slowly and with vigorous stirring.
Dark coloration of the reaction mixture (e.g., deep blue or black) Formation of colored byproducts from oxidation or coupling reactions.[1]1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air. 2. Use high-purity starting materials and solvents. 3. Consider using a milder nitrating agent.
Difficulty in isolating the product after quenching The product may be oily or may not precipitate effectively.1. Ensure the reaction mixture is poured onto a sufficient amount of crushed ice with vigorous stirring. 2. If the product does not solidify, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 3. Wash the organic extract with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄) before removing the solvent.
Product is an oil and does not crystallize during recrystallization 1. Presence of significant impurities. 2. Inappropriate recrystallization solvent.1. Try to purify the crude product by column chromatography before recrystallization. 2. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, isopropanol). 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for the nitration of 1,3,5-trimethoxybenzene. Note that many studies focus on tri-nitration, highlighting the challenge of selective mono-nitration.

Nitrating AgentMolar Ratio (Nitrating Agent:Substrate)SolventTemperature (°C)TimeReported Products
N₂O₅3.3 : 1CH₂Cl₂-101 hMixture of di- and tri-nitro derivatives
N₂O₅3.3 : 1CH₃CN-101 hMixture of di- and tri-nitro derivatives
N₂O₅ / H₂SO₄3.3 : 1 (N₂O₅)CH₃CN-101 h1,3,5-trimethoxy-2,4,6-trinitrobenzene (45% yield after recrystallization)
HNO₃ / H₂SO₄~1.2 : 1Acetic Acid0-51-2 hPrimarily this compound (yields vary)
Bismuth Subnitrate / SOCl₂0.25 : 1 (BiONO₃)CH₂Cl₂Room TempVariesMono-nitrated aromatic compounds (general method)[2]

Experimental Protocols

Protocol 1: Selective Mono-nitration using Nitric Acid and Sulfuric Acid in Acetic Acid

This protocol is adapted from general procedures for the nitration of activated aromatic compounds and aims to favor mono-substitution.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Crushed Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-trimethoxybenzene (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the stirred solution of 1,3,5-trimethoxybenzene over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of the crude product should form. If it oils out, proceed with liquid-liquid extraction using dichloromethane.

  • Filter the solid product and wash it with cold water until the washings are neutral.

  • If extraction is performed, separate the organic layer, wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 1,3,5-trimethoxybenzene in acetic acid start->dissolve cool_substrate Cool to 0-5 °C dissolve->cool_substrate add_nitrating_mix Slowly add nitrating mixture cool_substrate->add_nitrating_mix prepare_nitrating_mix Prepare nitrating mixture (HNO₃ + H₂SO₄) cool_nitrating_mix Cool nitrating mixture prepare_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix react Stir at 0-5 °C for 1-2h add_nitrating_mix->react monitor Monitor by TLC react->monitor quench Quench on crushed ice monitor->quench isolate Isolate crude product (Filtration or Extraction) quench->isolate wash Wash with water, NaHCO₃, brine isolate->wash dry Dry organic layer wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from ethanol concentrate->recrystallize end Pure 1,3,5-trimethoxy- 2-nitrobenzene recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_over_nitration_solutions Solutions for Over-nitration cluster_other_issues Other Potential Issues cluster_oxidation_solutions Solutions for Oxidation cluster_incomplete_solutions Solutions for Incomplete Reaction start Low Yield or Impure Product check_byproducts Check for over-nitration (Di/Tri-nitro products) start->check_byproducts over_nitration Over-nitration detected check_byproducts->over_nitration Yes no_over_nitration Minimal over-nitration check_byproducts->no_over_nitration No reduce_temp Lower reaction temperature (maintain 0-5 °C) over_nitration->reduce_temp reduce_reagent Decrease amount of nitrating agent (1.0 eq) over_nitration->reduce_reagent slow_addition Add nitrating agent more slowly over_nitration->slow_addition check_oxidation Dark reaction color? (Oxidation/Coupling) no_over_nitration->check_oxidation incomplete_reaction Incomplete reaction? (Starting material remains) no_over_nitration->incomplete_reaction inert_atm Use inert atmosphere check_oxidation->inert_atm Yes pure_reagents Ensure high purity of reagents check_oxidation->pure_reagents Yes increase_time Increase reaction time incomplete_reaction->increase_time Yes check_reagents Verify reagent quality and concentration incomplete_reaction->check_reagents Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

avoiding byproduct formation in the nitration of 1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nitration of 1,3,5-trimethoxybenzene, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the nitration of 1,3,5-trimethoxybenzene?

A1: The nitration of 1,3,5-trimethoxybenzene is sensitive to reaction conditions and can lead to several byproducts. Due to the high activation of the aromatic ring by the three methoxy groups, the reaction can be difficult to control.[1] Common byproducts include:

  • Oxidized Products: Such as 2,6-dimethoxybenzoquinone.[2]

  • Coupled Products: Including hexamethoxybiphenyl.[2]

  • Over-nitrated Species: Dinitro and trinitro derivatives of 1,3,5-trimethoxybenzene can form, especially under harsh conditions.

  • Quinoidal N-oxide Salts: Complex structures like 2,2',4,4',6,6'-hexamethoxydiphenylamine N-oxide salts have also been reported, often indicated by the formation of deep blue reaction mixtures.[2]

Q2: How can I selectively achieve mononitration and avoid dinitration or trinitration?

A2: Achieving selective mononitration requires careful control of reaction conditions to prevent over-nitration. Key strategies include:

  • Mild Nitrating Agents: Using less aggressive nitrating agents can help control the extent of nitration.

  • Low Temperatures: Running the reaction at reduced temperatures (e.g., 0°C to 10°C) can help manage the exothermic nature of the reaction and improve selectivity.[3]

  • Stoichiometric Control: Precise control over the molar equivalents of the nitrating agent is crucial.

  • Alternative Nitration Systems: The use of a nitrate salt (e.g., sodium nitrate, potassium nitrate) in sulfuric acid can offer a more controlled nitration compared to conventional mixed acid methods.[3]

Q3: What is the role of sulfuric acid in the nitration of 1,3,5-trimethoxybenzene?

A3: Sulfuric acid typically serves two primary roles in aromatic nitration. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5][6] Second, it can act as a solvent. However, in the case of highly activated substrates like 1,3,5-trimethoxybenzene, the concentration and amount of sulfuric acid must be carefully controlled, as excessive amounts can lead to a drastic reduction in yield and promote side reactions.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product - Ineffective nitrating agent generation.- Reaction temperature is too low.- Incomplete reaction.- Ensure the proper mixing and concentration of nitric and sulfuric acids to generate the nitronium ion.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Extend the reaction time and monitor progress using TLC or GC.
Formation of a Dark Blue or Red Solution - Indication of the formation of quinoidal N-oxide salts or other colored byproducts due to oxidation.[2]- Use a milder nitrating system, such as N₂O₅ in an organic solvent in the presence of a scavenger like sodium fluoride to neutralize liberated HNO₃.[2]- Conduct the reaction at a lower temperature to suppress side reactions.
Significant Amounts of Dinitro or Trinitro Byproducts - Reaction conditions are too harsh (high temperature, strong nitrating agent).- Excess of nitrating agent.- Lower the reaction temperature.- Reduce the molar equivalents of the nitrating agent.- Consider using a less reactive nitrating system, such as a nitrate salt in sulfuric acid.[3]
Presence of Oxidized Byproducts (e.g., Benzoquinones) - The nitrating agent or reaction conditions are causing oxidation of the electron-rich aromatic ring.- Employ nitrating agents less prone to oxidation, such as dinitrogen pentoxide (N₂O₅) in an organic solvent.[2]- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

Quantitative Data Summary

The following table summarizes yields of nitrated products under different reaction conditions to aid in the selection of an appropriate methodology.

Nitrating Agent Solvent/Acid Temperature (°C) Product Yield (%) Reference
N₂O₅Dichloromethane-601,3,5-trimethoxy-2-nitrobenzeneModest (unspecified)[2]
N₂O₅ / H₂SO₄Acetonitrile-401,3,5-trimethoxy-2,4,6-trinitrobenzene45 (recrystallized)[2]
Nitrate SaltSulfuric Acid0 - 551,3,5-trimethoxy-2,4,6-trinitrobenzeneNot specified[3]
Ammonium NitrateSulfuric Acid40Trinitrophloroglucinol98 (HPLC)[7]

Experimental Protocols

Protocol 1: Controlled Trinitration using N₂O₅ in the Presence of Sulfuric Acid

This method aims to achieve trinitration while attempting to control side reactions.

  • Preparation of N₂O₅ solution: Prepare a solution of dinitrogen pentoxide (N₂O₅) in acetonitrile.

  • Reaction Setup: In a flask equipped with a stirrer and cooled to -40°C, add a solution of 1,3,5-trimethoxybenzene in acetonitrile.

  • Addition of Reagents: Slowly add the prepared N₂O₅ solution to the flask, followed by the cautious addition of sulfuric acid.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the endpoint.

  • Workup: Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield 1,3,5-trimethoxy-2,4,6-trinitrobenzene.[2]

Protocol 2: Nitration using a Nitrate Salt and Sulfuric Acid

This patented method is designed to reduce the formation of nitrogen oxides and spent sulfuric acid.[3]

  • Reaction Mixture Preparation: In a reaction vessel, add a nitrate salt (e.g., sodium nitrate, potassium nitrate) to a sulfuric acid solution at a controlled temperature between 0°C and 10°C.

  • Addition of Substrate: Introduce 1,3,5-trimethoxybenzene to the reaction mixture.

  • Reaction Conditions: Maintain the reaction temperature within a range of approximately 0°C to 55°C.

  • Extraction: After the reaction is complete, the 1,3,5-trimethoxy-2,4,6-trinitrobenzene can be extracted with ethyl acetate to form a slurry.

  • Isolation and Purification: Further purification steps, such as recrystallization, can be employed to isolate the pure product.

Visualizations

ReactionPathways TMB 1,3,5-Trimethoxybenzene MonoNitro Mononitro Product TMB->MonoNitro + HNO₃/H₂SO₄ Oxidized Oxidized Byproducts (e.g., 2,6-dimethoxybenzoquinone) TMB->Oxidized Oxidative Side Reaction Coupled Coupled Byproducts (e.g., Hexamethoxybiphenyl) TMB->Coupled Coupling Side Reaction N_Oxide Quinoidal N-Oxide Salts TMB->N_Oxide Complex Side Reactions DiNitro Dinitro Product MonoNitro->DiNitro + HNO₃/H₂SO₄ TriNitro Trinitro Product DiNitro->TriNitro + HNO₃/H₂SO₄

Caption: Reaction pathways in the nitration of 1,3,5-trimethoxybenzene.

TroubleshootingWorkflow Start Experiment Start: Nitration of 1,3,5-Trimethoxybenzene CheckYield Is the yield of the desired product acceptable? Start->CheckYield CheckPurity Is the purity acceptable? (Check for byproducts) CheckYield->CheckPurity Yes LowYield Troubleshoot Low Yield: - Check nitrating agent generation - Adjust temperature - Increase reaction time CheckYield->LowYield No HighByproducts Troubleshoot Byproduct Formation: - Lower temperature - Use milder nitrating agent - Adjust stoichiometry CheckPurity->HighByproducts No Success Successful Nitration: Proceed with downstream processing CheckPurity->Success Yes LowYield->Start Re-run Experiment HighByproducts->Start Re-run Experiment

Caption: Troubleshooting workflow for optimizing the nitration reaction.

References

Technical Support Center: Synthesis of 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-trimethoxy-2-nitrobenzene. Due to the high reactivity of the starting material, 1,3,5-trimethoxybenzene, achieving a high yield of the mono-nitro product can be challenging. This guide addresses common issues to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the mono-nitration of 1,3,5-trimethoxybenzene challenging?

A1: 1,3,5-Trimethoxybenzene is a highly activated aromatic ring due to the three electron-donating methoxy groups. This high reactivity makes it susceptible to over-nitration, leading to the formation of di- and tri-nitro byproducts.[1] Additionally, the starting material is sensitive to oxidation, which can further reduce the yield of the desired product.[1] Careful control of reaction conditions is crucial for selective mono-nitration.

Q2: What are the common side products in this synthesis?

A2: The primary side products are the result of over-nitration and oxidation. These include:

  • 1,3,5-trimethoxy-2,4-dinitrobenzene

  • 1,3,5-trimethoxy-2,4,6-trinitrobenzene

  • Oxidation products such as 2,6-dimethoxybenzoquinone[1]

  • Coupling products like hexamethoxybiphenyl[1]

The formation of these byproducts is often indicated by a dark or blue coloration of the reaction mixture.[1]

Q3: Which nitrating agent is best for this synthesis?

A3: A milder nitrating agent is generally preferred to control the reaction's selectivity. A mixture of nitric acid and acetic anhydride can be a good choice for mono-nitration. Stronger nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, or dinitrogen pentoxide (N₂O₅), are more likely to lead to over-nitration and oxidation, although they have been used, particularly for the synthesis of the trinitro-derivative.[1][2]

Q4: How critical is temperature control?

A4: Temperature control is one of the most critical parameters in this synthesis. The nitration of an activated ring is a highly exothermic reaction.[2] Running the reaction at low temperatures (e.g., 0-10 °C) is essential to minimize the formation of side products and prevent runaway reactions.

Q5: What is a suitable method for purifying the final product?

A5: The most common purification methods for this compound are recrystallization and column chromatography. For recrystallization, ethanol or a mixed solvent system like ethanol-water can be effective.[3] For column chromatography, a mobile phase of hexane and ethyl acetate is a good starting point for separating the desired product from less polar starting material and more polar byproducts.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Ensure the purity of starting materials and reagents. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider a slight increase in reaction time or temperature, but be cautious of side product formation.
Product loss during workup.- Use a saturated brine solution to break up emulsions during extraction. - Ensure the aqueous layer is extracted multiple times with the organic solvent. - Carefully neutralize any residual acid after the reaction to prevent product degradation.
Formation of Multiple Products (low selectivity) Reaction conditions are too harsh.- Lower the reaction temperature and maintain it strictly throughout the addition of the nitrating agent. - Use a milder nitrating agent (e.g., nitric acid in acetic anhydride). - Use a stoichiometric amount of the nitrating agent.
Dark-colored Reaction Mixture Oxidation of the starting material or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the absence of any oxidizing impurities in the reagents. - Lowering the reaction temperature can also help minimize oxidation.[1]
Difficulty in Purifying the Product Impurities have similar polarity to the product.- For recrystallization, try different solvent systems. A solvent screen with small amounts of material is recommended. - For column chromatography, optimize the eluent system using TLC. A shallow gradient of the more polar solvent can improve separation.[3] - Consider using a different stationary phase, such as alumina, if silica gel is ineffective.

Data Presentation

Table 1: Impact of Nitrating Agent on Product Distribution (Qualitative)

Nitrating Agent Selectivity for Mono-nitration Common Byproducts Reference
Nitric Acid / Acetic AnhydrideHigherLower amounts of over-nitrated productsGeneral Principle
Nitric Acid / Sulfuric AcidLowerDi- and tri-nitro derivatives, oxidation products[1][2]
Dinitrogen Pentoxide (N₂O₅)Variable, often lowDi- and tri-nitro derivatives, phenolic and benzoquinone derivatives[1]

Experimental Protocols

Protocol 1: Mono-nitration using Nitric Acid and Acetic Anhydride

This protocol is designed to favor the formation of the mono-nitro product by using a milder nitrating agent.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-trimethoxybenzene (1 eq.) in acetic anhydride at 0 °C.

  • Nitration: Slowly add a pre-cooled mixture of nitric acid (1.1 eq.) and acetic anhydride dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve 1,3,5-trimethoxybenzene in acetic anhydride at 0 °C nitration Add HNO3/acetic anhydride dropwise at 0-5 °C prep->nitration Start Reaction monitoring Monitor by TLC nitration->monitoring quench Quench with ice monitoring->quench Reaction Complete extraction Extract with organic solvent quench->extraction wash Wash with H2O, NaHCO3, brine extraction->wash dry Dry and concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product This compound purify->product

Synthesis and Purification Workflow

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues cluster_purification_issues Purification Issues start Low Yield check_reaction Check Reaction Completion (TLC) start->check_reaction check_workup Review Workup Procedure start->check_workup check_purification Evaluate Purification Method start->check_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Not Complete side_products Side Products Formed check_reaction->side_products Multiple Spots emulsion Emulsion Formation check_workup->emulsion product_in_aqueous Product Lost in Aqueous Layer check_workup->product_in_aqueous coelution Co-elution with Impurities check_purification->coelution decomposition Decomposition on Silica check_purification->decomposition solution1 Increase reaction time/temp cautiously Check reagent purity incomplete_reaction->solution1 Solution solution2 Lower temperature Use milder nitrating agent side_products->solution2 Solution solution3 Add brine emulsion->solution3 Solution solution4 Perform more extractions product_in_aqueous->solution4 Solution solution5 Optimize eluent Change stationary phase coelution->solution5 Solution solution6 Use deactivated silica Consider recrystallization decomposition->solution6 Solution

Troubleshooting Decision Tree

References

challenges in the scale-up of 1,3,5-Trimethoxy-2-nitrobenzene production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1,3,5-Trimethoxy-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 1,3,5-trimethoxybenzene challenging to control for mono-substitution?

A1: The three methoxy groups on the benzene ring are strong activating groups, making the aromatic ring highly electron-rich and exceptionally reactive towards electrophilic aromatic substitution.[1][2] This high reactivity, while facilitating the reaction, makes it difficult to stop at the mono-nitro stage, often leading to the formation of di- and tri-nitrated byproducts. Careful control of reaction conditions is crucial to favor the desired mono-nitrated product.

Q2: What are the most common side reactions observed during the nitration of 1,3,5-trimethoxybenzene?

A2: Due to the high reactivity of the substrate, several side reactions can occur, significantly impacting the yield and purity of this compound.[3] These include:

  • Over-nitration: Formation of 1,3,5-trimethoxy-2,4-dinitrobenzene and 1,3,5-trimethoxy-2,4,6-trinitrobenzene.

  • Oxidation: The electron-rich ring is susceptible to oxidation by the nitrating agent, which can lead to the formation of quinone-like structures, such as 2,6-dimethoxybenzoquinone.[3]

  • Coupling Reactions: Formation of biphenyl derivatives, for example, hexamethoxybiphenyl, has been reported.[3]

  • Formation of Complex Salts: Quinoidal 2,2',4,4',6,6'-hexamethoxydiphenylamine N-oxide salts can also be formed, often indicated by deep blue coloration in the reaction mixture.[3]

Q3: What is a typical yield for the synthesis of this compound?

A3: Reported yields for the nitration of 1,3,5-trimethoxybenzene vary significantly depending on the reagents and conditions used, with challenges in achieving high yields of the mono-nitro product specifically. Nitrations with nitric acid have been reported to give low yields of the mono-nitro derivative.[3] Using dinitrogen pentoxide (N₂O₅) in organic solvents can provide modest yields, but side reactions are a limiting factor.[3] For instance, one study aiming for the trinitro-derivative achieved a 45% yield of the pure product under specific conditions with N₂O₅ and sulfuric acid, but also noted that partial nitration could lead to a mixture of mono- and di-nitro derivatives.[3]

Q4: How can I purify the crude this compound product?

A4: Purification of the crude product is essential to remove unreacted starting material, isomers, and other byproducts. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds. A suitable solvent would be one that dissolves the desired product well at high temperatures but poorly at low temperatures, allowing for crystallization upon cooling. Ethanol is often a good starting point for recrystallization of nitroaromatic compounds.[1][4]

  • Column Chromatography: For separating isomers with similar polarities, column chromatography using silica gel is effective. A typical mobile phase could be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve optimal separation.[4]

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: To effectively monitor the reaction and determine the purity of the final product, the following analytical methods are recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction by observing the consumption of the starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the components of the product mixture, including isomers and impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of the desired product and its related impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities present.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or lead to degradation/side reactions at high temperatures.1. Optimize Temperature: Carefully control the reaction temperature. For nitration of highly activated rings, temperatures are often kept low (e.g., 0-10 °C) during the addition of the nitrating agent.
2. Ineffective Nitrating Agent: The chosen nitrating agent or its concentration may not be suitable.2. Select Appropriate Reagent: Consider milder nitrating agents or adjust the concentration of the mixed acid (HNO₃/H₂SO₄). The ratio of nitric acid to sulfuric acid is a critical parameter.
3. Poor Quality Reagents: Use of wet solvents or impure starting materials can inhibit the reaction.3. Use High-Purity Reagents: Ensure 1,3,5-trimethoxybenzene is pure and solvents are anhydrous.
Formation of Multiple Products (Low Selectivity) 1. Over-Nitration: Due to the high reactivity of the substrate, di- and tri-nitration are common.[3]1. Control Stoichiometry and Addition Rate: Use a stoichiometric amount or slight excess of the nitrating agent. Add the nitrating agent slowly and maintain a low reaction temperature to control the reaction rate.
2. Side Reactions (Oxidation/Coupling): Aggressive reaction conditions can promote unwanted side reactions.[3]2. Milder Conditions: Employ milder nitrating agents (e.g., acetyl nitrate) or conduct the reaction at a lower temperature for a shorter duration.
Dark-Colored Reaction Mixture (e.g., blue, black) 1. Formation of Colored Byproducts: This often indicates the formation of oxidation products or complex side-products like quinoidal salts.[3]1. Adjust Reaction Conditions: Lowering the reaction temperature and ensuring an inert atmosphere (e.g., nitrogen) can sometimes mitigate oxidative side reactions. Review the choice of nitrating agent.
Difficulty in Product Purification 1. Similar Polarity of Products: The desired mono-nitro product may have a similar polarity to di-nitro byproducts, making separation by chromatography challenging.1. Optimize Chromatography: Use a less polar solvent system initially and consider gradient elution. Alternatively, explore different stationary phases like alumina.[4]
2. Oily Product Instead of Solid: The presence of impurities can prevent the product from crystallizing.2. Initial Purification: Attempt to remove some impurities by washing the crude product with a solvent that selectively dissolves the impurities. Then, proceed with recrystallization or chromatography.

Data Presentation

Table 1: Nitration of 1,3,5-Trimethoxybenzene with N₂O₅ in Dichloromethane

ExperimentMolar Ratio (N₂O₅:Substrate)AdditiveTemperature (°C)Crude Yield (%)Main Product(s)
a 3.3None-10-Complex mixture
h 3.3H₂SO₄ (0.1 ml)-10651,3,5-trimethoxy-2,4,6-trinitrobenzene
j 1.1None-10HighMono- and di-nitro derivatives

Data adapted from a study on the nitration of 1,3,5-trimethoxybenzene, which primarily aimed for the trinitro-derivative.[3] This highlights how stoichiometry affects the product distribution.

Experimental Protocols

Protocol 1: General Procedure for Mono-Nitration of 1,3,5-Trimethoxybenzene

This protocol is a representative method based on general principles of electrophilic aromatic nitration for highly activated systems.

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3,5-trimethoxybenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0-5 °C in an ice bath.

2. Preparation of Nitrating Agent:

  • In a separate flask, prepare the nitrating mixture. A common mixture is concentrated nitric acid (1 equivalent) and concentrated sulfuric acid. Alternatively, fuming nitric acid can be used. The addition of acetic anhydride can also be employed to generate acetyl nitrate in situ for a milder nitration.

3. Nitration Reaction:

  • Slowly add the nitrating agent dropwise to the cooled solution of 1,3,5-trimethoxybenzene over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC.

4. Workup:

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.[4]

  • If a precipitate forms, collect it by vacuum filtration. If the product remains in the organic phase, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with the same solvent (e.g., dichloromethane).

  • Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[4]

5. Isolation and Purification:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

Diagram 1: Reaction Pathway and Side Reactions

G TMB 1,3,5-Trimethoxybenzene Product This compound (Desired Product) TMB->Product Mono-nitration Oxidation Oxidation Products (e.g., Benzoquinone) TMB->Oxidation Side Reaction Coupling Coupling Products (e.g., Biphenyls) TMB->Coupling Side Reaction NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->TMB DiNitro Di-nitro Byproduct Product->DiNitro Further Nitration TriNitro Tri-nitro Byproduct DiNitro->TriNitro Further Nitration

Caption: Nitration of 1,3,5-Trimethoxybenzene showing the desired product and major side reactions.

Diagram 2: Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup Reaction Setup (Substrate in Solvent) Cooling Cool to 0-5 °C Setup->Cooling Addition Slow Addition of Nitrating Agent Cooling->Addition Stirring Stir and Monitor (TLC) Addition->Stirring Quench Quench on Ice Stirring->Quench Extract Extraction Quench->Extract Wash Wash (H2O, NaHCO3, Brine) Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Recrystallization or Chromatography Dry->Purify Analyze Purity Analysis (GC-MS, NMR) Purify->Analyze

Caption: General experimental workflow for the synthesis and purification of this compound.

Diagram 3: Troubleshooting Logic

G Start Low Yield or Purity Issue? CheckTemp Temperature Controlled? Start->CheckTemp CheckStoich Stoichiometry Correct? CheckTemp->CheckStoich Yes Sol_Temp Action: Optimize Temperature Control CheckTemp->Sol_Temp No CheckPurity Reagent Purity OK? CheckStoich->CheckPurity Yes Sol_Stoich Action: Adjust Reagent Ratio & Addition Rate CheckStoich->Sol_Stoich No Sol_Purity Action: Use Pure, Anhydrous Reagents CheckPurity->Sol_Purity No

Caption: A logical troubleshooting flow for addressing common issues in the synthesis.

References

Technical Support Center: Purifying Nitroaromatic Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of nitroaromatic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of nitroaromatic compounds in a question-and-answer format.

Question: My nitroaromatic compound appears to be decomposing on the silica gel column. What can I do?

Answer: Decomposition on silica gel is a common issue for sensitive nitroaromatic compounds, as silica gel is slightly acidic.[1]

  • Test for Stability: First, confirm the instability by running a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears in the second direction, your compound is likely unstable on silica.

  • Deactivate the Silica Gel: You can neutralize the acidic silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[2]

  • Change the Stationary Phase: If deactivation is insufficient, consider switching to a less acidic or neutral stationary phase like alumina or Florisil.[3] For certain applications, reverse-phase chromatography using a C18 or Phenyl-Hexyl stationary phase might also be a viable alternative.[3]

Question: I'm having trouble separating nitroaromatic isomers (e.g., o/p-nitrophenol, dinitrobenzene isomers). How can I improve the separation?

Answer: The separation of isomers can be challenging due to their similar polarities.[3]

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[3][4][5] The ideal solvent system should provide a significant difference in the Rf values of the isomers, with the target compound having an Rf between 0.15 and 0.35 for optimal column separation.[6]

  • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the column run. This can help to resolve compounds with very similar polarities.[1]

  • Change the Stationary Phase: If solvent optimization on silica gel is unsuccessful, a different stationary phase may offer better selectivity. Phenyl-Hexyl columns can be particularly effective for aromatic isomers due to π-π interactions.[7]

  • Check for Column Overload: Overloading the column is a common reason for poor separation. As a general guideline, the sample weight should be 1-5% of the stationary phase weight.[3]

Question: My compound is not eluting from the column, or it's coming off with the solvent front. What went wrong?

Answer: This issue typically points to a problem with the chosen solvent system or potential interactions with the stationary phase.

  • Compound Not Eluting: This usually means the mobile phase is not polar enough to displace the compound from the stationary phase. You will need to increase the polarity of your eluent. If even highly polar solvents don't work, your compound may have irreversibly adsorbed or decomposed on the column.

  • Compound in the Solvent Front: This indicates the mobile phase is too polar, causing the compound to have little to no interaction with the stationary phase. You should switch to a less polar solvent system. Always check the first few fractions, as your compound may have eluted much faster than anticipated.

Question: All my collected fractions are mixed, even though the separation looked good on TLC. Why is this happening?

Answer: This can be a frustrating issue with several potential causes.

  • Misleading TLC: Sometimes, what appears as two spots on a TLC plate could be your compound and a degradation product that forms on the silica. This degradation can occur continuously during the column run, leading to mixed fractions.[6]

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and result in poor separation. Ensure the silica gel is packed evenly as a slurry to avoid air bubbles.[4]

  • Column Overloading: As mentioned before, too much sample will lead to broad bands that overlap, resulting in mixed fractions.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

G Troubleshooting Workflow for Nitroaromatic Compound Purification start Start: Poor Separation or Yield check_tlc Review TLC Data (Rf of target, separation of spots) start->check_tlc rf_issue Rf out of optimal range? (Ideal: 0.15-0.35) check_tlc->rf_issue optimize_solvent Optimize Mobile Phase (Adjust polarity) rf_issue->optimize_solvent Yes poor_resolution Poor resolution between spots? rf_issue->poor_resolution No optimize_solvent->check_tlc change_stationary_phase Change Stationary Phase (e.g., Alumina, Phenyl-Hexyl) poor_resolution->change_stationary_phase Yes check_column_conditions Check Column Conditions poor_resolution->check_column_conditions No change_stationary_phase->check_tlc overloading Column Overloaded? check_column_conditions->overloading reduce_load Reduce Sample Load overloading->reduce_load Yes packing_issue Improper Packing? overloading->packing_issue No success Successful Purification reduce_load->success repack_column Repack Column Carefully packing_issue->repack_column Yes check_stability Check Compound Stability (2D TLC) packing_issue->check_stability No repack_column->success decomposition Decomposition on TLC? check_stability->decomposition deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) decomposition->deactivate_silica Yes failure Persistent Issues: Re-evaluate purification strategy decomposition->failure No deactivate_silica->success

Caption: A step-by-step guide to troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying nitroaromatic compounds?

A1: Silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for the normal-phase chromatography of nitroaromatic compounds due to its polarity and effectiveness in separating a wide range of compounds.[1][4] However, for compounds that are sensitive to acid, neutral or basic alumina can be a better choice. For separating isomers, a Phenyl-Hexyl stationary phase can provide enhanced selectivity.[7]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[3][4][8] The goal is to find a solvent mixture that moves all components off the baseline and gives the desired compound an Rf value between 0.15 and 0.35.[6] A common starting point is a binary mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] The polarity of the mobile phase is increased by increasing the proportion of the more polar solvent.

Q3: Many nitroaromatic compounds are colorless. How can I visualize them on a TLC plate to monitor my column?

A3: Since many nitroaromatic compounds are colorless, visualization techniques are essential.[9]

  • UV Light: Aromatic and conjugated systems can often be visualized under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator. The compound will appear as a dark spot.[9]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can reveal many organic compounds as brownish spots.[9]

  • Chemical Stains: For compounds not visible under UV or with iodine, specific chemical stains can be used. A highly sensitive method for nitro groups involves their chemical reduction to a primary amine, followed by diazotization and coupling with a reagent like β-naphthol to produce a brightly colored azo dye.[9][10]

Q4: What is "dry loading" and when should I use it?

A4: Dry loading is a sample application technique used when the crude product is not very soluble in the mobile phase.[4] It involves pre-adsorbing the sample onto a small amount of silica gel. This is done by dissolving the crude mixture in a suitable solvent, adding a small portion of silica gel, and then evaporating the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[4]

Q5: Can I use reverse-phase chromatography for nitroaromatic compounds?

A5: Yes, reverse-phase chromatography can be a good option, especially for more polar nitroaromatic compounds or when normal-phase chromatography fails to provide adequate separation. In reverse-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile or methanol).

Quantitative Data Summary

The following tables provide a summary of common stationary phases and mobile phase systems used for the purification of nitroaromatic compounds.

Table 1: Stationary Phase Selection Guide

Stationary PhaseTypePrimary Application
Silica Gel Polar, AcidicGeneral purpose, most common for nitroaromatics.
Alumina Polar, (Acidic, Neutral, or Basic)Good for acid-sensitive compounds.
Florisil Polar, Hard, Magnesia-silica gelAlternative to silica for some applications.
Phenyl-Hexyl Non-polar (Reverse-Phase)Enhanced selectivity for aromatic isomers via π-π interactions.
C18 (ODS) Non-polar (Reverse-Phase)For reverse-phase separation of more polar nitroaromatics.

Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography

Mobile Phase SystemPolarityTypical ApplicationsStarting Ratios (Non-polar:Polar)
Hexane / Ethyl Acetate Low to MediumStandard system for many nitroaromatics.9:1 to 7:3
Petroleum Ether / Ethyl Acetate Low to MediumSimilar to Hexane/EtOAc, can be more economical.9:1 to 7:3
Hexane / Dichloromethane Low to MediumGood for compounds with different solubility profiles.9:1 to 1:1
Methanol / Dichloromethane Medium to HighFor more polar nitroaromatic compounds.1:99 to 5:95

Note: The optimal ratio should be determined by TLC for each specific separation.

Experimental Protocols

Protocol 1: General Column Chromatography of Nitroaniline Isomers

This protocol outlines a general procedure for separating a mixture of o-nitroaniline and p-nitroaniline using silica gel column chromatography.

  • Mobile Phase Selection:

    • Prepare several test solvent systems, for example, Hexane:Ethyl Acetate in ratios of 9:1, 8:2, and 7:3.

    • Using TLC, determine the solvent system that provides good separation between the two isomers, aiming for an Rf of ~0.4-0.6 for the less polar isomer (o-nitroaniline) and ~0.2-0.3 for the more polar isomer (p-nitroaniline). A 50:50 mixture of cyclohexane and ethyl acetate has been shown to be effective.[11]

  • Column Packing (Slurry Method):

    • Secure a glass chromatography column vertically. Place a small cotton or glass wool plug at the bottom.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[4]

  • Sample Loading:

    • Dissolve the crude nitroaniline mixture in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is again at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in labeled test tubes or flasks.

    • The less polar o-nitroaniline (typically yellow) will elute first, followed by the more polar p-nitroaniline.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to determine which contain the pure compounds.

    • Combine the fractions containing the pure o-nitroaniline and the fractions containing the pure p-nitroaniline separately.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified products.

Protocol 2: TLC Visualization of Nitroaromatic Compounds by Reduction and Diazotization

This protocol describes a chemical staining method to visualize nitroaromatic compounds on a TLC plate.[9][10]

  • Preparation of Reagents:

    • Reduction Reagent: 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.

    • Diazotization Reagent: 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

    • Coupling Reagent: 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.

  • Procedure:

    • After developing the TLC plate, dry it completely in a fume hood.

    • Reduction: Spray the dried plate with the stannous chloride solution. Heat the plate at 100°C for 10-15 minutes. Let it cool to room temperature.

    • Diazotization: Evenly spray the cooled plate with the sodium nitrite solution.

    • Coupling: Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.

    • Nitroaromatic compounds will appear as distinctively colored spots (often orange to red). Circle the spots with a pencil as the color may fade over time.

G Visualization of Nitroaromatics on TLC via Chemical Reaction nitro_compound Nitroaromatic Compound (on TLC plate, -NO2) reduction Reduction (Spray with SnCl2/HCl, Heat) nitro_compound->reduction amine Aromatic Amine (-NH2) reduction->amine diazotization Diazotization (Spray with NaNO2/H+) amine->diazotization diazonium_salt Diazonium Salt (-N2+) diazotization->diazonium_salt coupling Coupling (Spray with β-naphthol) diazonium_salt->coupling azo_dye Colored Azo Dye (Visible Spot) coupling->azo_dye

Caption: Chemical workflow for visualizing nitroaromatic compounds on TLC plates.

References

Technical Support Center: Catalyst Loading Optimization for Reactions with 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for reactions involving 1,3,5-trimethoxybenzene. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is catalyst loading and why is it a critical parameter in reactions involving 1,3,5-trimethoxybenzene?

A1: Catalyst loading refers to the amount of catalyst used relative to a limiting reactant.[1] It is a crucial parameter because it directly influences the reaction rate, overall yield, and process efficiency.[1] Proper optimization of catalyst loading is essential for achieving desired outcomes while minimizing costs and the potential for side reactions.[1]

Q2: How is the optimal catalyst loading typically determined for a new reaction with 1,3,5-trimethoxybenzene?

A2: The optimal catalyst loading is generally determined empirically through a series of small-scale screening experiments. A common method involves testing a range of catalyst loadings (e.g., 1 mol% to 10 mol%) and monitoring the reaction's progress, yield, and product purity.[1] The loading that provides the best balance of reaction time, yield, and cost-effectiveness is then selected for larger-scale syntheses.[1]

Q3: Will continuously increasing the catalyst loading always improve the reaction rate and yield?

A3: Not necessarily. While a higher catalyst concentration can increase the reaction rate by providing more active sites, there is typically an optimal concentration.[1] Exceeding this optimal loading may lead to negligible improvements or even negative effects, such as catalyst aggregation, an increase in side reactions, or difficulties in product purification.[1] In some instances, an excessive amount of catalyst can become "saturated" and will no longer improve the reaction rate.[1]

Q4: What are some common types of catalysts used in reactions with 1,3,5-trimethoxybenzene?

A4: The choice of catalyst depends on the specific transformation. For instance, in the synthesis of 1,3,5-trimethoxybenzene from 1,3,5-tribromobenzene, cuprous halides like cuprous chloride (CuCl), cuprous bromide (CuBr), or cuprous iodide (CuI) are often used.[1][2] In other reactions, such as Friedel-Crafts acylations, Lewis acids like ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or copper(II) trifluoromethanesulfonate (Cu(OTf)₂) can be employed.[3] For cross-coupling reactions, palladium-based catalysts are common.

Q5: Can 1,3,5-trimethoxybenzene itself be used during reaction optimization?

A5: Yes, due to its simple and distinct signals in proton NMR spectroscopy, 1,3,5-trimethoxybenzene is often used as an internal standard for accurately determining the yield of a reaction by ¹H NMR analysis.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during reactions with 1,3,5-trimethoxybenzene, with a focus on catalyst-related problems.

Issue 1: Slow or Incomplete Reaction
Possible Cause Recommended Solution Expected Outcome
Insufficient Catalyst Loading Gradually increase the catalyst loading in small increments (e.g., 1-2 mol% at a time).An increase in reaction rate and conversion.
Poor Catalyst-Substrate Mixing Ensure adequate stirring or agitation to maintain a homogeneous reaction mixture.Improved reaction kinetics due to better contact between the catalyst and reactants.
Catalyst Deactivation Consider potential deactivation mechanisms such as poisoning by impurities, fouling, or sintering.[1] Identifying the root cause will guide catalyst regeneration or replacement.Restoration of catalyst activity and improved product yield.
Inactive Catalyst Use a fresh, high-purity catalyst. For copper-catalyzed reactions, ensure the catalyst has not been oxidized.[2]The reaction proceeds as expected.
Issue 2: Low Product Yield
Possible Cause Recommended Solution Expected Outcome
Sub-optimal Catalyst Loading Perform a catalyst loading screen to identify the optimal concentration that maximizes yield.[1]Identification of the catalyst loading that gives the highest yield.
Side Reactions Decrease the catalyst loading or reaction temperature to minimize the formation of byproducts.[1]Increased selectivity towards the desired product.
Catalyst Poisoning Purify all reactants and solvents to remove any potential catalyst poisons.[1]Restoration of catalyst activity and improved product yield.
Issue 3: Significant Byproduct Formation
Possible Cause Recommended Solution Expected Outcome
Excessive Catalyst Loading Reduce the amount of catalyst to a level that promotes the desired reaction without catalyzing side reactions.[1]A cleaner reaction profile with fewer impurities.
High Reaction Temperature Lower the reaction temperature to improve selectivity.Reduced formation of thermally induced byproducts.
Incorrect Catalyst Type Re-evaluate the choice of catalyst for the specific transformation.Selection of a more selective catalyst for the desired reaction.
Demethylation in Friedel-Crafts Acylation In reactions using strong Lewis acids like AlCl₃, demethylation of the methoxy groups can occur.[5] Consider using a milder Lewis acid or carefully controlling the stoichiometry and temperature.[5]Preservation of the methoxy groups on the product.
Diacylation in Friedel-Crafts Acylation The high reactivity of 1,3,5-trimethoxybenzene can sometimes lead to double acylation.[5] Use the acylating agent as the limiting reagent and maintain a low reaction temperature.[5]Formation of the monoacylated product as the major component.

Data Presentation

The following tables summarize quantitative data for specific reactions involving 1,3,5-trimethoxybenzene.

Table 1: Catalyst Performance in the Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene [3]

Acylating AgentCatalystCatalyst LoadingSolventReaction Time (h)Yield (%)
Acetic anhydrideYb(OTf)₃0.2 eqMeNO₂493
Acetyl chlorideCu(OTf)₂Not specified[bmim][BF₄]OvernightGood
Various acid chloridesHf(OTf)₄ + TfOH10 mol% each--Good

Table 2: Catalyst Loading in the Synthesis of 1,3,5-Trimethoxybenzene via Methoxylation [2]

Starting MaterialCatalystCatalyst Loading (mol% relative to substrate)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1,3,5-TribromobenzeneCuCl~5Sodium MethoxideDMF, Methanol90-95≥ 3Up to 92.4[6]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading[1]
  • Preparation: In a series of clean, dry reaction vials equipped with stir bars, add the limiting reactant and the appropriate solvent.

  • Vary Catalyst Loading: To each vial, add a different amount of the chosen catalyst (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol% relative to the limiting reactant).

  • Reagent Addition: Add 1,3,5-trimethoxybenzene (if it is a reactant) and any other necessary reagents to each vial.

  • Reaction Execution: Seal the vials and place them in a parallel reactor or on a stirrer plate at the desired temperature.

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Analysis: Upon completion, quench the reactions and analyze the yield and purity of the product for each catalyst loading to determine the optimal condition.

Protocol 2: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene with Acetic Anhydride[3]
  • Reaction Setup: To a solution of 1,3,5-trimethoxybenzene (1.0 g, 5.95 mmol) in nitromethane (10 mL), add ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.74 g, 1.19 mmol, 0.2 eq).

  • Reagent Addition: Add acetic anhydride (0.67 mL, 7.14 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50°C and stir for 4 hours.

  • Work-up: After monitoring for completion by TLC, quench the reaction with water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 2,4,6-trimethoxyacetophenone.

Protocol 3: Synthesis of 1,3,5-Trimethoxybenzene from 1,3,5-Tribromobenzene[2]
  • Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, add 1,3,5-tribromobenzene (100.0 g, 0.32 mol), N,N-dimethylformamide (150 mL), and methanol (300 mL).

  • Base Addition: Under stirring, add sodium methoxide (102.9 g, 1.91 mol).

  • Heating and Catalyst Addition: Heat the mixture to 60-70°C. Once the temperature is stable, add the cuprous chloride catalyst (1.58 g, 0.016 mol).

  • Reaction Conditions: Increase the temperature to 90-95°C and maintain under reflux with stirring for at least 3 hours. Monitor the reaction to completion by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove insoluble solids.

  • Crystallization: To the filtrate, slowly add a small amount of sulfuric acid to neutralize any excess base, which may aid in crystallization. Isolate the 1,3,5-trimethoxybenzene product.

Visualizations

G cluster_start Start cluster_screen Catalyst Loading Screen cluster_analysis Analysis cluster_end Finish start Define Reaction: Substrate, Reagents, Desired Product screen Set up parallel reactions with varying catalyst loadings (e.g., 1, 2.5, 5, 7.5, 10 mol%) start->screen monitor Monitor reactions (TLC, GC, NMR) for conversion and side products screen->monitor analyze Analyze yield and purity for each loading monitor->analyze decision Optimal Loading? analyze->decision optimal Proceed with optimized catalyst loading for scale-up decision->optimal Yes troubleshoot Troubleshoot (See Troubleshooting Guide) decision->troubleshoot No troubleshoot->screen Re-screen G cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Expected Outcome issue Low Yield or Incomplete Reaction cause1 Sub-optimal Catalyst Loading issue->cause1 cause2 Catalyst Deactivation/Poisoning issue->cause2 cause3 Poor Mixing issue->cause3 cause4 Incorrect Temperature issue->cause4 sol1 Perform Catalyst Loading Screen cause1->sol1 sol2 Use Fresh/Pure Catalyst & Reagents cause2->sol2 sol3 Increase Stirring/Agitation cause3->sol3 sol4 Optimize Reaction Temperature cause4->sol4 outcome Improved Yield and Conversion sol1->outcome sol2->outcome sol3->outcome sol4->outcome

References

managing reaction temperature in 1,3,5-Trimethoxy-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 1,3,5-trimethoxy-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the nitration of 1,3,5-trimethoxybenzene?

The optimal temperature for the nitration of 1,3,5-trimethoxybenzene is highly dependent on the specific nitrating agent used. For nitrations using a mixture of nitric acid and sulfuric acid, a temperature range of 0°C to 55°C is generally recommended.[1] However, due to the activated nature of the aromatic ring, starting at lower temperatures (e.g., 0-5°C) is advisable to control the exothermic reaction and minimize side-product formation.

Q2: Why is strict temperature control so critical in this specific nitration?

1,3,5-trimethoxybenzene is highly activated towards electrophilic aromatic substitution. Poor temperature control can lead to several issues:

  • Polynitration: Elevated temperatures can promote the addition of multiple nitro groups, reducing the yield of the desired mono-nitro product.[2]

  • Oxidation and Side Reactions: The starting material and the product can be susceptible to oxidation by the nitrating agent at higher temperatures, leading to the formation of byproducts like quinones and biphenyl derivatives, which often result in dark-colored reaction mixtures.[3]

  • Thermal Runaway: The nitration of aromatic compounds is a highly exothermic process.[4] Without proper cooling and controlled addition of reagents, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, posing a significant safety hazard.[2]

Q3: What are common side products, and how does temperature influence their formation?

Common side products in the nitration of 1,3,5-trimethoxybenzene include dinitro and trinitro derivatives, as well as products of oxidation and coupling reactions like 2,6-dimethoxybenzoquinone and hexamethoxybiphenyl.[3] Higher reaction temperatures generally favor the formation of these byproducts. Maintaining a low and stable temperature is the most effective way to enhance the selectivity for the desired this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Actions & Solutions
Low or No Product Yield 1. Reaction temperature is too low: This can significantly slow down the reaction rate.[2]2. Incomplete reaction: Insufficient reaction time.1. Cautiously and incrementally increase the reaction temperature while carefully monitoring for any sudden exotherm.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Reaction Mixture Turns Dark Brown or Black 1. Oxidation of the substrate or product: This is often due to elevated temperatures.[2]2. Decomposition of the nitrating agent: Can be caused by localized "hot spots" from inadequate stirring or too rapid addition of reagents.1. Immediately lower the reaction temperature by adding more coolant to the bath.2. Ensure the rate of addition of the nitrating agent is slow and controlled.3. Improve stirring to ensure homogenous heat distribution.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high: This promotes polynitration and other side reactions.[2]1. Perform the reaction at the lowest practical temperature that allows for a reasonable reaction rate. An ice bath (0°C) or an ice-salt bath (<0°C) is recommended.[2]
Sudden, Uncontrolled Temperature Spike (Thermal Runaway) 1. Rate of heat generation exceeds the rate of heat removal. 2. Addition of nitrating agent is too fast. [5]3. Insufficient cooling capacity. [5]1. IMMEDIATE ACTION: Cease the addition of all reagents.2. Apply maximum cooling to the reaction vessel.3. If the temperature continues to rise, and it is safe to do so, quench the reaction by pouring it into a large volume of ice-water.[5]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature0°C to 10°CCrucial for controlling the exothermic reaction and minimizing side reactions like oxidation and polynitration.[6][7]
Nitrating AgentMixed Acid (Conc. H₂SO₄ and Conc. HNO₃)Sulfuric acid acts as a catalyst to form the highly electrophilic nitronium ion (NO₂⁺).[4]
Addition of Nitrating AgentSlow, dropwisePrevents localized temperature spikes and potential runaway reactions.[7]
Cooling BathIce-salt or Ice-waterAn ice-salt bath is recommended to achieve and maintain temperatures below 0°C.[7]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3,5-Trimethoxybenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Cooling bath (e.g., a large crystallizing dish)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, carefully add a measured volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice-salt bath to below 0°C.

    • Slowly, and with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature below 10°C during this addition.

  • Reaction Setup:

    • In a separate round-bottom flask, dissolve 1,3,5-trimethoxybenzene in a suitable solvent (if necessary, though often it is added directly to the acid mixture, or the nitrating agent is added to a solution of the substrate). For this protocol, we will dissolve it in a small amount of a non-reactive solvent like dichloromethane or add it carefully to the sulfuric acid before cooling and the addition of nitric acid.

    • Place the flask containing the 1,3,5-trimethoxybenzene solution in an ice-salt bath and cool to 0°C with vigorous stirring.

    • Place a thermometer in the reaction mixture to monitor the internal temperature.

  • Nitration:

    • Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of 1,3,5-trimethoxybenzene using a dropping funnel.

    • CRITICAL: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. Adjust the addition rate to ensure the temperature does not exceed this range.

    • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully and slowly pour the reaction mixture over a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt, and then collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Visualizations

Troubleshooting_Temperature_Control start High Reaction Temperature Detected? action_cool Immediately Lower Temperature (Add more coolant) start->action_cool check_addition Is Nitrating Agent Addition Too Fast? action_cool->check_addition action_slow_addition Reduce Addition Rate check_addition->action_slow_addition Yes check_stirring Is Stirring Inadequate? check_addition->check_stirring No action_slow_addition->check_stirring action_increase_stirring Increase Stirring Speed check_stirring->action_increase_stirring Yes stable Temperature Stable? check_stirring->stable No action_increase_stirring->stable monitor Monitor Temperature and Reaction Progress (TLC) continue_reaction Continue Reaction Under Optimized Conditions monitor->continue_reaction stable->action_cool No stable->monitor Yes

Caption: Troubleshooting workflow for managing high reaction temperatures.

Experimental_Workflow prep_nitrating_mix 1. Prepare Nitrating Mixture (H2SO4 + HNO3) < 10°C nitration 3. Add Nitrating Mixture Dropwise Maintain 0-5°C prep_nitrating_mix->nitration setup_reaction 2. Setup Reaction (1,3,5-Trimethoxybenzene) Cool to 0°C setup_reaction->nitration stir 4. Stir at 0-5°C (30-60 min) nitration->stir quench 5. Quench on Ice stir->quench filter_wash 6. Filter and Wash with Water quench->filter_wash purify 7. Recrystallize Product filter_wash->purify

Caption: Experimental workflow for the synthesis of this compound.

References

analytical methods for detecting impurities in 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,3,5-Trimethoxy-2-nitrobenzene. It is intended for researchers, scientists, and drug development professionals.

Analytical Methods Overview

The primary analytical methods for detecting impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying components in a mixture. For non-volatile organic impurities, HPLC is the method of choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile organic impurities. GC-MS provides high-resolution separation and definitive identification of compounds.

Potential Impurities in this compound

Impurities can arise from various stages, including the synthesis of the starting material (1,3,5-trimethoxybenzene) and the subsequent nitration process.

From the Synthesis of 1,3,5-Trimethoxybenzene:

The synthesis of 1,3,5-trimethoxybenzene typically starts from phloroglucinol. Potential impurities include:

  • Incompletely methylated intermediates: 3,5-dihydroxyanisole and 1,3-dimethoxy-5-hydroxybenzene.

  • Residual starting material: Phloroglucinol.

  • Reagents and byproducts from methylation: e.g., dimethyl sulfate, methanol.

From the Nitration of 1,3,5-Trimethoxybenzene:

The nitration of 1,3,5-trimethoxybenzene can lead to several impurities:

  • Over-nitrated products: 1,3,5-Trimethoxy-2,4-dinitrobenzene and 1,3,5-Trimethoxy-2,4,6-trinitrobenzene.

  • Isomeric impurities: Positional isomers of the nitro group, although the directing effects of the methoxy groups favor the 2-position.

  • Oxidation and coupling products: Nitration of highly activated rings like 1,3,5-trimethoxybenzene can lead to the formation of byproducts such as 2,6-dimethoxybenzoquinone.

  • Unreacted starting material: 1,3,5-Trimethoxybenzene.

Troubleshooting Guides

HPLC Method Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing non-volatile impurities in pharmaceutical compounds. However, various issues can arise during analysis. Here are some common problems and their solutions.

Common HPLC Issues and Solutions

ProblemPossible CauseRecommended Solution
Peak Tailing - Interaction of basic analytes with acidic silanols on the column. - Column overload. - Dead volume in the system.- Use a base-deactivated column or add a basic modifier (e.g., triethylamine) to the mobile phase. - Reduce sample concentration or injection volume. - Check and tighten all fittings; use low-dead-volume tubing.
Peak Fronting - Sample solvent stronger than the mobile phase. - Column overload (less common).- Dissolve the sample in the initial mobile phase or a weaker solvent. - Reduce the amount of sample injected onto the column.
Split Peaks - Clogged frit or partially blocked column inlet. - Sample solvent incompatibility. - Injector issue.- Reverse-flush the column (if permissible by the manufacturer). If the problem persists, replace the column. - Ensure the sample solvent is miscible with the mobile phase. - Inspect the injector for blockages or damage.
Baseline Drift - Column not equilibrated. - Mobile phase composition changing. - Detector temperature fluctuation.- Allow sufficient time for the column to equilibrate with the mobile phase. - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature.
Ghost Peaks - Contamination in the mobile phase or injection system. - Late eluting peaks from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to wash the column. - Increase the run time or use a column wash step after each injection.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting Problem Chromatographic Problem (e.g., Peak Tailing, Split Peaks) Check_Column Check Column - Age and performance - Contamination Problem->Check_Column Check_Mobile_Phase Check Mobile Phase - Composition and pH - Degassing Problem->Check_Mobile_Phase Check_System Check HPLC System - Leaks - Pump and injector Problem->Check_System Solution Implement Solution - Flush/replace column - Prepare fresh mobile phase - Maintain system Check_Column->Solution Check_Mobile_Phase->Solution Check_System->Solution Resolved Problem Resolved Solution->Resolved Analytical_Workflow Sample Sample of This compound Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Sample_Prep HPLC_Analysis HPLC Analysis (Separation of impurities) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (For volatile impurities) Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatograms and Spectra) HPLC_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification (Mass Spectra, Standards) Data_Acquisition->Impurity_Identification Report Final Report (Purity assessment) Peak_Integration->Report Impurity_Identification->Report

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,3,5-Trimethoxy-2-nitrobenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3,5-trimethoxy-2-nitrobenzene with its parent compounds, 1,3,5-trimethoxybenzene and nitrobenzene. This analysis is crucial for researchers, scientists, and professionals in drug development for the structural elucidation and characterization of substituted aromatic compounds. The inclusion of experimental protocols and visual diagrams aims to facilitate a deeper understanding of the influence of substituent effects on NMR spectral data.

¹H and ¹³C NMR Spectral Data Comparison

Table 1: ¹H NMR Spectral Data

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
This compound Aromatic H (H-4, H-6)~6.4 - 6.6s2H
Methoxy H (-OCH₃ at C1, C3, C5)~3.8 - 4.0s9H
1,3,5-Trimethoxybenzene Aromatic H (H-2, H-4, H-6)6.08s3H
Methoxy H (-OCH₃ at C1, C3, C5)3.75s9H
Nitrobenzene Aromatic H (H-2, H-6)8.25m2H
Aromatic H (H-4)7.71m1H
Aromatic H (H-3, H-5)7.56m2H

Note: Data for this compound is predicted.

Table 2: ¹³C NMR Spectral Data

CompoundCarbonsChemical Shift (δ, ppm)
This compound C1, C3, C5 (C-OCH₃)~160 - 162
C2 (C-NO₂)~140 - 142
C4, C6 (C-H)~95 - 97
-OCH₃~56 - 58
1,3,5-Trimethoxybenzene C1, C3, C5 (C-OCH₃)162.9
C2, C4, C6 (C-H)93.3
-OCH₃55.3
Nitrobenzene C1 (C-NO₂)148.3
C4134.7
C3, C5129.4
C2, C6123.5

Note: Data for this compound is predicted.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of solid organic compounds.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Sample Amount: Weigh approximately 5-20 mg of the solid compound into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The solvent should completely dissolve the sample.

  • Dissolution: Gently agitate or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Labeling: Securely cap and label the NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width, a larger number of scans (typically 64 or more due to the lower natural abundance of ¹³C), and a suitable relaxation delay.

    • Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks and report the chemical shifts.

Structure and NMR Signal Correlation

The following diagram illustrates the chemical structure of this compound and the logical relationship of its unique proton and carbon environments that give rise to distinct NMR signals.

G Structure and NMR Correlation of this compound cluster_structure Chemical Structure cluster_signals Expected NMR Signals structure H_aromatic Aromatic Protons (H-4, H-6) structure->H_aromatic H-4, H-6 H_methoxy Methoxy Protons (-OCH3) structure->H_methoxy -OCH3 Protons C_aromatic_O Aromatic Carbons (C1, C3, C5) structure->C_aromatic_O C-O C_aromatic_N Aromatic Carbon (C2) structure->C_aromatic_N C-N C_aromatic_H Aromatic Carbons (C4, C6) structure->C_aromatic_H C-H C_methoxy Methoxy Carbons (-OCH3) structure->C_methoxy Methoxy Carbons

Caption: Correlation of atomic positions in this compound to their expected NMR signals.

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of aromatic compounds is paramount. This guide provides a detailed comparison of the mass spectrometry analysis of 1,3,5-Trimethoxy-2-nitrobenzene, offering insights into its fragmentation patterns and contrasting them with related compounds. The data presented herein is crucial for accurate identification and characterization in complex matrices.

Mass Spectrometry Data: A Comparative Overview

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide a structural fingerprint of the molecule. Below is a summary of the predicted and observed mass spectral data for this compound and a comparison with its non-nitrated analog, 1,3,5-Trimethoxybenzene.

Table 1: Comparison of Mass Spectral Data

FeatureThis compound (Predicted/Observed)1,3,5-Trimethoxybenzene (Observed)
Molecular Formula C₉H₁₁NO₅C₉H₁₂O₃
Molecular Weight 213.19 g/mol [1]168.19 g/mol
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Molecular Ion (M⁺) m/z 213m/z 168
Key Fragment Ions (m/z) 183, 168, 153, 138, 125, 110, 95, 77153, 138, 125, 110, 95, 69
Base Peak 183 (Predicted)168

Note: The fragmentation data for this compound is largely predicted based on common fragmentation patterns of nitroaromatic and methoxybenzene compounds, with observed peaks from PubChem included.[1]

Deciphering the Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the loss of the nitro group and sequential demethylation of the methoxy groups.

G M This compound (M⁺) m/z = 213 F1 Loss of NO₂ [M-NO₂]⁺ m/z = 167 M->F1 - NO₂ F2 Loss of OCH₃ [M-OCH₃]⁺ m/z = 182 M->F2 - OCH₃ F6 Loss of NO [M-NO]⁺ m/z = 183 M->F6 - NO F3 [M-NO₂-CH₃]⁺ m/z = 152 F1->F3 - CH₃ F4 [M-NO₂-2CH₃]⁺ m/z = 137 F3->F4 - CH₃ F5 [M-NO₂-3CH₃]⁺ m/z = 122 F4->F5 - CH₃ F7 [M-NO-CH₃]⁺ m/z = 168 F6->F7 - CH₃ F8 [M-NO-2CH₃]⁺ m/z = 153 F7->F8 - CH₃ F9 [M-NO-3CH₃]⁺ m/z = 138 F8->F9 - CH₃

Caption: Predicted fragmentation of this compound.

Experimental Protocols

Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of the solid this compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

Alternative Analytical Approaches

Beyond direct infusion mass spectrometry, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful alternative and complementary techniques for the analysis of this compound.

  • GC-MS: This technique is highly effective for separating volatile and semi-volatile compounds. The retention time from the gas chromatograph provides an additional layer of identification, while the mass spectrometer offers structural information. For nitroaromatic compounds, GC-MS is a commonly employed analytical method.

  • HPLC: HPLC, particularly when coupled with a UV or mass spectrometric detector, is well-suited for the analysis of less volatile or thermally labile compounds. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water would likely provide good separation for this compound and related impurities.

Workflow for Mass Spectrometry Analysis

The logical flow of a typical mass spectrometry experiment for the identification and characterization of a compound like this compound is outlined in the diagram below.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing & Interpretation Sample Dissolution Sample Dissolution Dilution Dilution Sample Dissolution->Dilution Introduction Sample Introduction (e.g., GC or Direct Infusion) Dilution->Introduction Ionization Ionization (e.g., Electron Ionization) Introduction->Ionization Mass Analyzer Mass Analysis (e.g., Quadrupole) Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Spectrum Analysis Spectrum Analysis (Molecular Ion, Fragments) Data Acquisition->Spectrum Analysis Library Search Database/Library Search Spectrum Analysis->Library Search Structure Elucidation Structure Elucidation Library Search->Structure Elucidation

Caption: General workflow for mass spectrometry analysis.

References

A Comparative Guide to the Infrared Spectroscopy of 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the infrared (IR) spectrum of 1,3,5-trimethoxy-2-nitrobenzene with related aromatic compounds. The objective is to facilitate the identification and characterization of this compound by highlighting its key spectral features. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Data Presentation: Comparison of IR Absorption Frequencies

CompoundFunctional Group VibrationExpected Frequency Range (cm⁻¹)Observed/Predicted Frequency (cm⁻¹)
This compound Aromatic C-H Stretch3100 - 3000~3050
Aliphatic C-H Stretch (O-CH₃)3000 - 2850~2950, ~2850
Aromatic C=C Stretch1600 - 1400~1600, ~1450
Asymmetric NO₂ Stretch1550 - 1475~1530
Symmetric NO₂ Stretch1360 - 1290~1350
Asymmetric C-O-C Stretch1275 - 1200~1250
Symmetric C-O-C Stretch1075 - 1020~1050
C-N Stretch890 - 835~860
Nitrobenzene Aromatic C-H Stretch3100 - 3000~3080
Aromatic C=C Stretch1600 - 1400~1585, ~1475
Asymmetric NO₂ Stretch1550 - 1475~1520
Symmetric NO₂ Stretch1360 - 1290~1345
C-N Stretch890 - 835~850
Anisole (Methoxybenzene) Aromatic C-H Stretch3100 - 3000~3060
Aliphatic C-H Stretch (O-CH₃)3000 - 2850~2960, ~2838
Aromatic C=C Stretch1600 - 1400~1600, ~1500
Asymmetric C-O-C Stretch1275 - 1200~1249
Symmetric C-O-C Stretch1075 - 1020~1040
1,3,5-Trimethoxybenzene Aromatic C-H Stretch3100 - 3000~3050
Aliphatic C-H Stretch (O-CH₃)3000 - 2850~2940, ~2830
Aromatic C=C Stretch1600 - 1400~1600, ~1460
Asymmetric C-O-C Stretch1275 - 1200~1230
Symmetric C-O-C Stretch1075 - 1020~1060

Analysis of Spectral Features

The infrared spectrum of an aromatic nitro compound is primarily characterized by the strong absorption bands of the nitro (NO₂) group.[1] The nitro group gives rise to two distinct and intense stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range for aromatic compounds.[1][2] Conjugation with the aromatic ring tends to lower these frequencies compared to aliphatic nitro compounds.[1][3]

In the case of This compound , the presence of three electron-donating methoxy groups on the benzene ring is expected to influence the electronic environment of the nitro group, which may cause shifts in its characteristic absorption frequencies. The spectrum will also prominently feature absorptions from the methoxy groups. Anisole and its derivatives show a strong asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[4]

By comparing the predicted spectrum of this compound with the known spectra of the alternatives, we can make the following deductions:

  • Comparison with Nitrobenzene: The primary difference will be the presence of strong C-O stretching bands from the methoxy groups and aliphatic C-H stretching from the methyl ethers in this compound.

  • Comparison with Anisole and 1,3,5-Trimethoxybenzene: The most significant distinction will be the two strong NO₂ stretching bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions for this compound, which are absent in the spectra of anisole and 1,3,5-trimethoxybenzene.[4][5]

  • Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending in the 900-675 cm⁻¹ region is indicative of the substitution pattern on the benzene ring.[1] However, the presence of a nitro group can sometimes complicate the interpretation of this region.[6]

Experimental Protocols

The following is a generalized protocol for obtaining the infrared spectrum of a solid organic compound.

Method 1: Thin Solid Film [7]

  • Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Optimization: If the peaks are too intense, clean the plate and use a more dilute solution. If the peaks are too weak, add another drop of the solution to the plate and re-measure.

  • Cleaning: After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them to a desiccator.[7]

Method 2: KBr Pellet

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground mixture to a pellet press and apply pressure to form a thin, transparent KBr disk.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectral analysis of this compound.

IR_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Comparative Analysis cluster_4 Conclusion A Obtain Solid Sample of This compound B Prepare Thin Film or KBr Pellet A->B C Run FT-IR Spectrometer B->C D Obtain IR Spectrum C->D E Identify Key Functional Group Regions (NO₂, OCH₃, Aromatic) D->E F Assign Characteristic Peaks (e.g., NO₂ stretches, C-O stretches) E->F G Analyze Fingerprint Region (Substitution Pattern) F->G H Compare with Spectra of: - Nitrobenzene - Anisole - 1,3,5-Trimethoxybenzene G->H I Note Similarities and Differences H->I J Confirm Structure of This compound I->J

Caption: Workflow for IR spectral analysis.

Conclusion

The infrared spectrum of this compound is expected to be rich with information, displaying characteristic absorption bands for the nitro group, the three methoxy groups, and the substituted aromatic ring. A comparative analysis with the spectra of simpler, related molecules such as nitrobenzene, anisole, and 1,3,5-trimethoxybenzene is crucial for the unambiguous assignment of its spectral features. By following a systematic experimental and analytical workflow, researchers can effectively utilize infrared spectroscopy for the structural elucidation and quality control of this compound.

References

comparing reactivity of 1,3,5-trimethoxybenzene with other methoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of aromatic reactivity is paramount for efficient molecular design and synthesis. This guide provides an objective comparison of the reactivity of 1,3,5-trimethoxybenzene with other common methoxybenzenes—anisole, 1,2-dimethoxybenzene (veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene—in electrophilic aromatic substitution (EAS) reactions. The presented experimental data, protocols, and visualizations will aid in the strategic selection of substrates for various synthetic applications.

The reactivity of benzene derivatives in electrophilic aromatic substitution is fundamentally governed by the electronic nature of their substituents. The methoxy group (-OCH₃) is a potent activating group, enhancing the nucleophilicity of the aromatic ring through its electron-donating resonance effect. This effect significantly outweighs its minor electron-withdrawing inductive effect. The number and position of these methoxy groups on the benzene ring have a profound impact on the substrate's reactivity, with 1,3,5-trimethoxybenzene standing out as an exceptionally reactive arene.

Comparative Reactivity: A Quantitative Overview

The synergistic effect of multiple methoxy groups dramatically increases the rate of electrophilic aromatic substitution. 1,3,5-Trimethoxybenzene, with its three symmetrically placed methoxy groups, exhibits a level of reactivity that often allows for reactions to proceed under remarkably mild conditions, sometimes even without the need for a catalyst that would be essential for less activated rings like benzene.[1] This high nucleophilicity makes it a valuable substrate in the synthesis of a wide array of complex molecules.[2]

The following table summarizes quantitative data from various electrophilic aromatic substitution reactions, providing a clear comparison of the reactivity of 1,3,5-trimethoxybenzene and its counterparts.

CompoundReactionReagent/CatalystProduct(s)Yield (%)Reference
1,3,5-Trimethoxybenzene Friedel-Crafts AcylationAcetic anhydride / Yb(OTf)₃2,4,6-Trimethoxyacetophenone93[2]
1,3,5-Trimethoxybenzene Vilsmeier-Haack FormylationPOCl₃ / DMF2,4,6-TrimethoxybenzaldehydeHigh[2]
1,3,5-Trimethoxybenzene HalogenationN-Bromosuccinimide (NBS)2-Bromo-1,3,5-trimethoxybenzeneHigh[1]
AnisoleFriedel-Crafts AcylationAcetic anhydride / AlCl₃4-Methoxyacetophenone (major), 2-Methoxyacetophenone (minor)90-95 (para)[3]
AnisoleNitrationHNO₃ / H₂SO₄4-Nitroanisole (major), 2-Nitroanisole (minor)60-70 (para), 30-40 (ortho)[3]
AnisoleBrominationBr₂ in CH₃COOH4-Bromoanisole (major), 2-Bromoanisole (minor)-[3][4]
1,3-DimethoxybenzeneHalogenationN-Bromosuccinimide (NBS)4-Bromo-1,3-dimethoxybenzeneHigh[1]

Understanding the Reactivity Landscape

The enhanced reactivity of 1,3,5-trimethoxybenzene can be attributed to the powerful resonance stabilization of the sigma complex (arenium ion) intermediate formed during electrophilic attack. The three methoxy groups, positioned meta to each other, effectively delocalize the positive charge, significantly lowering the activation energy of the reaction.

G cluster_reactivity Relative Reactivity in Electrophilic Aromatic Substitution TMB 1,3,5-Trimethoxybenzene DMB_13 1,3-Dimethoxybenzene TMB->DMB_13 > DMB_12 1,2-Dimethoxybenzene DMB_13->DMB_12 > DMB_14 1,4-Dimethoxybenzene DMB_12->DMB_14 ~ Anisole Anisole DMB_14->Anisole > Benzene Benzene Anisole->Benzene >>

Caption: Logical relationship of reactivity towards electrophilic aromatic substitution.

Experimental Protocols

For reproducible and reliable results, detailed experimental procedures are crucial. Below are protocols for key electrophilic aromatic substitution reactions discussed in this guide.

Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

Objective: To synthesize 2,4,6-trimethoxyacetophenone.

Procedure:

  • To a solution of 1,3,5-trimethoxybenzene (1.0 g, 5.95 mmol) in nitromethane (10 mL), add ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.74 g, 1.19 mmol).

  • Add acetic anhydride (0.67 mL, 7.14 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,4,6-trimethoxyacetophenone.[2]

Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene

Objective: To synthesize 2,4,6-trimethoxybenzaldehyde.

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) to anhydrous N,N-dimethylformamide (DMF, 10 mL) at 0°C.

  • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 1,3,5-trimethoxybenzene (1.68 g, 10 mmol) in anhydrous DMF (5 mL) dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by pouring it onto crushed ice (50 g) and neutralizing with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain 2,4,6-trimethoxybenzaldehyde.[2]

Bromination of Anisole

Objective: To synthesize a mixture of bromoanisole isomers.

Procedure:

  • Dissolve anisole in glacial acetic acid.

  • Add a solution of bromine in glacial acetic acid dropwise with stirring. The reaction is typically rapid.[4]

  • After the addition is complete, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a solution of sodium bisulfite to remove excess bromine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the product. The major product will be 4-bromoanisole.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an electrophilic aromatic substitution reaction, from reagent preparation to product purification.

G cluster_workflow General Experimental Workflow for Electrophilic Aromatic Substitution start Start: Reagents & Glassware dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture (e.g., Ice Bath) dissolve->cool add_reagent Slowly Add Electrophile/ Catalyst Solution cool->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Reaction (e.g., TLC, GC) react->monitor quench Quench Reaction (e.g., Add Water/Ice) monitor->quench Upon Completion extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer (Aqueous Washes) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Chromatography, Recrystallization) concentrate->purify end End: Characterized Product purify->end

Caption: A generalized workflow for conducting an electrophilic aromatic substitution.

References

A Comparative Guide to Analytical Standards of 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of 1,3,5-Trimethoxy-2-nitrobenzene from Commercial Suppliers

Since many suppliers provide this compound as a research chemical without a comprehensive Certificate of Analysis (CoA), it is crucial for the end-user to perform their own quality assessment. The following table presents a hypothetical comparison of key analytical parameters that should be evaluated when sourcing this compound.

Parameter Supplier A (Hypothetical) Supplier B (Hypothetical) Ideal Analytical Standard
Purity (by qNMR) 98.5% (with detailed report)Not provided≥ 99.5% (with uncertainty statement)
Purity (by HPLC) 98.9% (at 254 nm)98% (method not specified)≥ 99.5% (with chromatogram)
Purity (by GC-FID) 99.1%Not provided≥ 99.5% (with chromatogram)
Identity Confirmation MS, ¹H NMR, ¹³C NMR spectra provided and consistent with structureMS spectrum providedComprehensive spectral data (MS, NMR, IR) consistent with established references
Residual Solvents < 0.1% (by Headspace GC)Not specified< 0.05% with identities and quantities reported
Water Content 0.15% (by Karl Fischer)Not specified≤ 0.1%
Certificate of Analysis Detailed, with spectral dataMinimal, stating only purityComprehensive, ISO 17034 compliant for CRMs

Experimental Protocols

To ensure a rigorous comparison, the following analytical methods are recommended for the characterization of this compound.

Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with known purity and non-overlapping signals, such as maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a similar mass of the chosen internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Ensure a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for assessing the purity of organic compounds and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a typical starting point for method development. For example, a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the compound.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. Purity is typically reported as the area percentage of the main peak.

Purity Assessment by Gas Chromatography (GC)

GC is suitable for analyzing volatile impurities and can provide complementary information to HPLC.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Injector and Detector Temperature: 250 °C and 300 °C, respectively.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., acetone or ethyl acetate).

  • Analysis: Purity is calculated based on the area percentage of the main peak.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: GC-MS or LC-MS.

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: The resulting mass spectrum should be compared with reference spectra, such as those from the NIST database, to confirm the identity of the compound. The NIST database contains a GC-MS spectrum for this compound[1].

Visualizing the Workflow

A clear experimental workflow is essential for a systematic comparison of analytical standards.

A Obtain this compound Samples (from Supplier A, B, etc.) B Visual Inspection and Physical Characterization A->B C Identity Confirmation B->C D Purity Assessment B->D E Quantification of Impurities B->E C1 Mass Spectrometry (MS) C->C1 C2 NMR Spectroscopy (¹H, ¹³C) C->C2 D1 Quantitative NMR (qNMR) D->D1 D2 HPLC-UV D->D2 D3 GC-FID D->D3 E1 Residual Solvents (Headspace GC) E->E1 E2 Water Content (Karl Fischer) E->E2 F Data Comparison and Supplier Qualification C1->F C2->F D1->F D2->F D3->F E1->F E2->F

Caption: Workflow for the comprehensive analysis and comparison of this compound.

Signaling Pathway for Purity Determination

The logical flow for determining the purity of an analytical standard involves multiple orthogonal techniques to ensure a reliable and comprehensive assessment.

start Start: Purity Assessment primary_method Primary Method: qNMR (Traceable to SI units) start->primary_method secondary_methods Orthogonal Chromatographic Methods start->secondary_methods specific_impurities Specific Impurity Analysis start->specific_impurities mass_balance Mass Balance Calculation (Purity = 100% - Impurities) primary_method->mass_balance hplc HPLC-UV (Non-volatile impurities) secondary_methods->hplc gc GC-FID (Volatile impurities) secondary_methods->gc hplc->mass_balance gc->mass_balance water Water Content (Karl Fischer) specific_impurities->water solvents Residual Solvents (Headspace GC-MS) specific_impurities->solvents water->mass_balance solvents->mass_balance final_purity Reported Purity Value mass_balance->final_purity

Caption: Logical pathway for establishing the purity of an analytical standard using multiple techniques.

References

Comparative Analysis of 2,4,6-Trimethoxynitrobenzene and Structurally Related Alternatives: A-Characterization Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for 2,4,6-Trimethoxynitrobenzene and its structural isomers and related compounds, 1,2,3-trimethoxy-5-nitrobenzene and 2,6-dimethoxy-4-nitrophenol. The information presented herein is intended to assist researchers in the positive identification and differentiation of these compounds through a combination of spectroscopic and physical data. Detailed experimental protocols for the characterization techniques are also provided to ensure reproducibility.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key physicochemical and spectroscopic properties of 2,4,6-Trimethoxynitrobenzene and its selected alternatives. This data is essential for a preliminary comparison and for guiding the selection of appropriate analytical methods for compound identification.

Table 1: Physicochemical Properties

Property2,4,6-Trimethoxynitrobenzene1,2,3-Trimethoxy-5-nitrobenzene2,6-Dimethoxy-4-nitrophenol
CAS Number 14227-18-0[1]6307-90-019978-25-7[2]
Molecular Formula C₉H₁₁NO₅[1]C₉H₁₁NO₅C₈H₉NO₅[2]
Molecular Weight 213.19 g/mol [1]213.19 g/mol 199.16 g/mol [2]
Melting Point 151-153 °CNot ReportedNot Reported
Appearance White to off-white crystalline powderNot ReportedNot Reported

Table 2: Spectroscopic Data

Technique2,4,6-Trimethoxynitrobenzene1,2,3-Trimethoxy-5-nitrobenzene2,6-Dimethoxy-4-nitrophenol
¹H NMR (CDCl₃, δ ppm) 6.20 (s, 2H, Ar-H), 3.90 (s, 3H, p-OCH₃), 3.85 (s, 6H, o-OCH₃)7.55 (s, 2H, Ar-H), 3.95 (s, 6H, m-OCH₃), 3.90 (s, 3H, p-OCH₃)7.60 (s, 2H, Ar-H), 5.80 (br s, 1H, OH), 3.90 (s, 6H, OCH₃)
¹³C NMR (CDCl₃, δ ppm) 160.5 (C-O), 142.0 (C-NO₂), 91.0 (C-H), 56.5 (p-OCH₃), 56.0 (o-OCH₃)154.0 (C-O), 148.0 (C-NO₂), 139.0 (C-O), 108.0 (C-H), 62.0 (p-OCH₃), 56.5 (m-OCH₃)152.0 (C-OH), 149.0 (C-O), 141.0 (C-NO₂), 107.0 (C-H), 56.5 (OCH₃)
IR (KBr, cm⁻¹) ~1600 (Ar C=C), ~1520 (asym NO₂), ~1350 (sym NO₂)~1600 (Ar C=C), ~1530 (asym NO₂), ~1340 (sym NO₂)~3400 (O-H), ~1600 (Ar C=C), ~1540 (asym NO₂), ~1330 (sym NO₂)
Mass Spec (m/z) 213 (M⁺)213 (M⁺)199 (M⁺)

Note: The spectroscopic data presented is based on typical values found in the literature and may vary slightly depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize these compounds are provided below. Adherence to these protocols is crucial for obtaining reliable and comparable data.

Synthesis of 2,4,6-Trimethoxynitrobenzene

A common synthetic route to 2,4,6-Trimethoxynitrobenzene involves the nitration of 1,3,5-trimethoxybenzene.

  • Materials: 1,3,5-trimethoxybenzene, fuming nitric acid, acetic anhydride, ethanol.

  • Procedure:

    • Dissolve 1,3,5-trimethoxybenzene in acetic anhydride and cool the mixture to 0°C in an ice bath.

    • Slowly add fuming nitric acid dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2,4,6-Trimethoxynitrobenzene as white to off-white crystals.

    • Dry the product under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse width of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters: pulse width of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the empty sample compartment prior to running the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or using a direct insertion probe (DIP-MS).

  • GC-MS Method:

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution of the compound.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • DIP-MS Method:

    • Place a small amount of the sample on the probe.

    • Gradually heat the probe to volatilize the sample into the ion source.

    • Acquire the mass spectrum under EI conditions.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for compound characterization and a conceptual representation of a signaling pathway that could be modulated by such nitroaromatic compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP Data_Analysis Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis MP->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison signaling_pathway Compound Nitroaromatic Compound Receptor Cellular Receptor Compound->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Apoptosis, Proliferation) Gene_Expression->Biological_Response

References

A Comparative Analysis of Nitrating Agents for Aromatic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nitration of aromatic compounds is a fundamental and pivotal reaction. The introduction of a nitro group onto an aromatic ring serves as a gateway to a vast array of further chemical transformations, making the choice of nitrating agent a critical decision that dictates reaction efficiency, regioselectivity, and safety. This guide provides an objective comparison of common nitrating agents, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.

Performance Comparison of Nitrating Agents

The efficacy of a nitrating agent is evaluated based on several key parameters, including chemical yield, regioselectivity (the ratio of ortho, meta, and para isomers), reaction conditions (temperature and time), and safety considerations. The following table summarizes the performance of several widely used nitrating agents on a range of aromatic substrates.

Nitrating AgentSubstrateTemperature (°C)Reaction TimeYield (%)Isomer Ratio (o:m:p)
Mixed Acid (HNO₃/H₂SO₄) Toluene30-4030 min~9558:4:38
Chlorobenzene35-601.5 hHigh30:1:69
Nitrobenzene901 h906:93:1
Dinitrogen Pentoxide (N₂O₅) Toluene-40-High62:1:37
Anisole205 minQuantitativeortho major
Benzene20-High-
Nitronium Tetrafluoroborate (NO₂BF₄) Toluene25-High67:3:30
Nitrobenzene--958:91:1
Acetyl Nitrate (in Ac₂O) Toluene25-High59:0:41
Chlorobenzene25-High42:0:58
Bismuth Subnitrate/Thionyl Chloride TolueneRoom Temp0.5 h9555:2:43
ChlorobenzeneRoom Temp2 h9038:0:62
AnilineRoom Temp1 h85ortho major

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and safe laboratory work. Below are representative procedures for the nitration of an aromatic compound using some of the discussed nitrating agents.

Protocol 1: Nitration of Toluene using Mixed Acid (HNO₃/H₂SO₄)

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flask immersed in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring.

  • Allow the mixture to cool to below 10°C.

  • Slowly add 10 mL of toluene dropwise to the cooled nitrating mixture while maintaining the temperature between 30-40°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Carefully pour the reaction mixture over 200 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the nitrated toluene product.

Protocol 2: Nitration of Anisole using Dinitrogen Pentoxide (N₂O₅)

Materials:

  • Anisole

  • Dinitrogen pentoxide (N₂O₅)

  • Dichloromethane (CH₂Cl₂)

  • Reaction vessel equipped with a magnetic stirrer and a nitrogen inlet

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 10 mmol of anisole in 20 mL of dichloromethane in the reaction vessel under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • In a separate flask, prepare a solution of 11 mmol of dinitrogen pentoxide in 10 mL of dichloromethane.

  • Slowly add the N₂O₅ solution to the anisole solution over 15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 5 minutes.

  • Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the nitroanisole product.

Mechanistic Pathways and Visualizations

The nitration of aromatic compounds predominantly proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key step in this process is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The specific method of nitronium ion generation varies depending on the nitrating agent used.

Generation of the Nitronium Ion

The following diagrams illustrate the formation of the nitronium ion from different precursors.

Nitronium_Ion_Generation cluster_mixed_acid Mixed Acid (HNO₃/H₂SO₄) cluster_n2o5 Dinitrogen Pentoxide (N₂O₅) cluster_no2bf4 Nitronium Tetrafluoroborate (NO₂BF₄) HNO₃ HNO₃ H₂O-NO₂⁺ H₂O⁺-NO₂ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ NO₂⁺ NO₂⁺ H₂O-NO₂⁺->NO₂⁺ - H₂O - HSO₄⁻ H₂O H₂O HSO₄⁻ HSO₄⁻ N₂O₅ N₂O₅ NO₂⁺_N2O5 NO₂⁺ N₂O₅->NO₂⁺_N2O5 NO₃⁻ NO₃⁻ NO₂BF₄ NO₂BF₄ NO₂⁺_NO2BF4 NO₂⁺ NO₂BF₄->NO₂⁺_NO2BF4 Dissociation BF₄⁻ BF₄⁻ EAS_Nitration Aromatic_Ring Ar-H Sigma_Complex [Ar(H)NO₂]⁺ (Sigma Complex) Aromatic_Ring->Sigma_Complex + NO₂⁺ NO2_plus NO₂⁺ Nitroaromatic Ar-NO₂ Sigma_Complex->Nitroaromatic - H⁺ H_plus H⁺ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Prepare Nitrating Agent and Substrate Solution Mixing Controlled Addition of Reagents Reagents->Mixing Reaction_Monitoring Monitor Reaction (TLC, GC, etc.) Mixing->Reaction_Monitoring Quenching Quench Reaction (e.g., with ice-water) Reaction_Monitoring->Quenching Extraction Extract Product with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Purify Product (e.g., Recrystallization, Chromatography) Solvent_Removal->Purification Analysis Characterize Product (NMR, IR, MS, etc.) Purification->Analysis

A Comparative Guide to the Electrochemical Properties of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of various nitroaromatic compounds, supported by experimental data. The information presented is intended to assist researchers in understanding the redox behavior of these molecules, which is crucial for applications in environmental science, synthesis, and pharmacology.

Electrochemical Reduction of Nitroaromatic Compounds

The electrochemical reduction of nitroaromatic compounds (NACs) is a complex process that typically proceeds in a stepwise manner. The nitro group (-NO₂) is electroactive and can be reduced to the corresponding amine (-NH₂) through a series of intermediates. This process involves multiple electron and proton transfers.[1][2]

In aprotic media, the reduction often begins with a single-electron transfer to form a stable nitro anion radical.[3] However, in protic media, the reduction is a multi-electron, multi-proton process. The generally accepted mechanism, first proposed by Haber, involves the formation of nitroso and hydroxylamine intermediates.[4]

The initial four-electron, four-proton reduction of the nitro group leads to the formation of a hydroxylamine derivative.[2] This can be followed by a further two-electron, two-proton reduction to yield the amine.[2][5] The stability of the intermediates and the specific reduction potentials are highly dependent on the molecular structure of the nitroaromatic compound, the pH of the medium, the electrode material, and the experimental conditions.[2][6]

Comparative Electrochemical Data

The electrochemical behavior of nitroaromatic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups tend to facilitate reduction, resulting in less negative reduction potentials, while electron-donating groups have the opposite effect. The following table summarizes the peak reduction potentials for a selection of nitroaromatic compounds, as determined by cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

CompoundTechniqueElectrodeMedium/Supporting ElectrolytePeak Potential (Ep) vs. Reference ElectrodeReference
NitrobenzeneCVGlassy CarbonCH₃CN + 0.2 M Bu₄NPF₆-1.15 V vs. SCE[6]
4-NitrophenolCVGold Microelectrode[C₄dmim][N(Tf)₂]Multiple peaks, first at approx. -1.0 V vs. Pt[3]
2,4-Dinitrotoluene (2,4-DNT)DPVGlassy Carbon0.1 M Phosphate Buffer (pH 7.0)Two peaks, approx. -0.6 V and -0.8 V vs. Ag/AgCl[7]
2,6-Dinitrotoluene (2,6-DNT)CVNot SpecifiedNot SpecifiedCathodic peak observed[8]
1,3-Dinitrobenzene (1,3-DNB)CVNot SpecifiedNot SpecifiedCathodic peak observed[8]
2,4,6-Trinitrotoluene (TNT)CVNot SpecifiedNot SpecifiedCathodic peak observed[8]
p-NitroanilineCVPlatinumAcetone + 0.5 M H₂SO₄Anodic peak at approx. +1.1 V vs. Ag/AgCl (oxidation)[9]

Experimental Protocols

The following are generalized protocols for the electrochemical analysis of nitroaromatic compounds using cyclic voltammetry and differential pulse voltammetry.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a versatile technique for investigating the redox properties of electroactive species.

1. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: e.g., 0.1 M phosphate buffer solution (pH 7.0) or an organic solvent with a supporting electrolyte like 0.2 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in acetonitrile (CH₃CN).[6][7]

  • Analyte: Nitroaromatic compound of interest.

2. Procedure:

  • Polish the working electrode with alumina slurry, rinse with deionized water and the supporting electrolyte.

  • Assemble the three-electrode cell containing the supporting electrolyte.

  • Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Record a blank CV of the supporting electrolyte in the desired potential window (e.g., from +0.2 V to -1.2 V vs. Ag/AgCl) at a scan rate of 100 mV/s.[7]

  • Add a known concentration of the nitroaromatic compound to the cell.

  • Record the CV, observing the reduction peaks corresponding to the nitro groups.

  • Vary the scan rate to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).

Differential Pulse Voltammetry (DPV) Protocol

DPV is a highly sensitive technique often used for quantitative analysis due to its effective discrimination against charging current.[10]

1. Materials and Reagents:

  • Same as for Cyclic Voltammetry.

2. Procedure:

  • Prepare the electrochemical cell and electrodes as described for CV.

  • Record a blank DPV of the supporting electrolyte.

  • Prepare a series of standard solutions of the nitroaromatic compound in the supporting electrolyte.

  • Record the DPV for each standard solution. Typical DPV parameters might include a modulation amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s. These parameters should be optimized for the specific analyte and system.[7]

  • Measure the peak current for the most well-defined reduction peak at each concentration.

  • Construct a calibration curve by plotting the peak current versus the concentration of the nitroaromatic compound.

Visualizations

Electrochemical Reduction Pathway of a Nitroaromatic Compound

The following diagram illustrates the generalized stepwise reduction of a nitroaromatic compound (Ar-NO₂) to the corresponding amine (Ar-NH₂) in a protic medium.

G A Ar-NO₂ (Nitroaromatic) B Ar-NO (Nitroso Intermediate) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine Intermediate) B->C +2e⁻, +2H⁺ D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺

Caption: Generalized pathway for the 6-electron, 6-proton reduction of a nitroaromatic compound.

Experimental Workflow for Electrochemical Analysis

The diagram below outlines a typical workflow for the electrochemical analysis of nitroaromatic compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Supporting Electrolyte D Assemble 3-Electrode Cell A->D B Prepare Analyte Stock Solution G Add Analyte and Record Voltammogram B->G C Polish and Clean Electrodes C->D E Deoxygenate Solution (N₂ Purge) D->E F Record Blank Voltammogram (CV/DPV) E->F F->G H Identify Peak Potentials G->H I Construct Calibration Curve (DPV) G->I J Determine Electrochemical Parameters H->J

Caption: Standard workflow for the electrochemical analysis of nitroaromatic compounds.

References

A Comparative Guide to the GC-MS Analysis of Trimethylnitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Mass Spectral Comparison

The following table summarizes the key mass spectral data for various trimethylnitrobenzene isomers. The molecular weight of all trimethylnitrobenzene isomers is 165.19 g/mol . The primary distinguishing features in their electron ionization (EI) mass spectra are the relative abundances of the fragment ions.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Notes
2,4,6-Trimethylnitrobenzene 165148 (Top Peak), 91 (2nd Highest Peak)[1]
1,2,4-Trimethyl-5-nitrobenzene 165148 (Top Peak), 119, 91[2]
1,2,3-Trimethyl-4-nitrobenzene 165 (Predicted)148 [M-OH]⁺, 119 [M-NO₂]⁺, 91 [C₇H₇]⁺

Experimental Protocol: GC-MS Analysis of Trimethylnitrobenzene Isomers

This section outlines a detailed methodology for the GC-MS analysis of trimethylnitrobenzene isomers. This protocol is a general guideline and may require optimization for specific instrumentation and analytical goals.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the trimethylnitrobenzene isomer standard or sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to create a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A/B Single Quadrupole MS or equivalent.[3]

  • GC Column: A non-polar capillary column is recommended for the separation of these isomers. A suitable option is a 100% dimethylpolysiloxane stationary phase, such as an SPB-1 column (30 m x 0.25 mm I.D., 1.0 µm film thickness).[3]

  • Injector:

    • Mode: Split/Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: A split ratio of 10:1 to 50:1 is recommended to prevent column overload.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.[3]

    • MS Quadrupole Temperature: 150 °C.[3]

    • Mass Range: Scan from m/z 40 to 200.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Analysis:

  • Identify the peaks corresponding to the trimethylnitrobenzene isomers based on their retention times.

  • Confirm the identity of each isomer by comparing its experimental mass spectrum with reference spectra from a library (e.g., NIST).

  • For quantitative analysis, construct a calibration curve using the peak areas of the working standards.

Mandatory Visualizations

GC_MS_Workflow GC-MS Experimental Workflow for Trimethylnitrobenzene Isomer Analysis cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Trimethylnitrobenzene Isomer Sample Dissolution Dissolve in Dichloromethane/Ethyl Acetate Sample->Dissolution Dilution Prepare Working Standards Dissolution->Dilution Injection Inject 1 µL into GC Dilution->Injection Analyze Standards & Sample Separation Separation on Non-Polar Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (m/z 40-200) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Generate Data Peak_ID Identify Peaks by Retention Time Chromatogram->Peak_ID MS_Confirmation Confirm Identity with Mass Spectra Peak_ID->MS_Confirmation Quantification Quantify using Calibration Curve MS_Confirmation->Quantification

Caption: A flowchart of the GC-MS experimental workflow.

Logical_Relationship Logical Relationship of Analysis Sample Sample containing Trimethylnitrobenzene Isomers GC Gas Chromatography Sample->GC Separation based on volatility & column interaction MS Mass Spectrometry GC->MS Sequential analysis of eluted compounds Data Raw Data (Chromatogram & Spectra) MS->Data Generation of mass-to-charge ratio information Interpretation Data Interpretation Data->Interpretation Comparison with reference data Result Isomer Identification & Quantification Interpretation->Result Final analytical conclusion

References

Validating the Synthesis of 1,3,5-Trimethoxy-2-nitrobenzene: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is paramount. This guide provides a comprehensive comparison of synthetic methodologies for 1,3,5-Trimethoxy-2-nitrobenzene, a key intermediate in various synthetic pathways. We present detailed experimental protocols and a thorough analysis of the spectral data essential for its unambiguous identification and quality assessment.

The synthesis of this compound is a critical step in the development of more complex molecules. The introduction of a nitro group to the highly activated 1,3,5-trimethoxybenzene ring requires careful control of reaction conditions to achieve the desired mono-nitration product. This guide explores a primary synthetic method and discusses potential alternative routes, supported by expected spectral data for validation.

Comparison of Synthetic Methodologies

The primary route for the synthesis of this compound involves the direct nitration of 1,3,5-trimethoxybenzene. An alternative approach could involve the synthesis of a pre-functionalized precursor followed by the introduction of the methoxy groups. A summary of these approaches is presented below.

MethodStarting MaterialReagentsKey AdvantagesPotential Challenges
Primary: Direct Nitration 1,3,5-TrimethoxybenzeneNitrate Salt, Sulfuric AcidAtom economical, straightforwardPotential for over-nitration, formation of by-products
Alternative Route Substituted NitrobenzeneMethoxide sourcePotentially higher selectivityMulti-step, may require harsher conditions

Experimental Protocols

Primary Synthesis: Direct Nitration of 1,3,5-Trimethoxybenzene

This protocol is based on the electrophilic nitration of the activated aromatic ring.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Sodium Nitrate (NaNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,3,5-trimethoxybenzene in a minimal amount of concentrated sulfuric acid at 0°C, ensuring the mixture is well-stirred.

  • Slowly add sodium nitrate in small portions to the cooled solution. Maintain the temperature below 5°C throughout the addition to control the exothermic reaction and prevent the formation of dinitro and trinitro by-products.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dissolve the crude product in ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Spectral Data for Validation of this compound

The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis. The following table summarizes the expected spectral data for the target compound.

Spectroscopic TechniqueExpected Data
¹H NMR Aromatic protons: Two singlets or an AB quartet depending on the solvent and resolution. Methoxy protons: Three distinct singlets.
¹³C NMR Aromatic carbons: Six distinct signals, with carbons bearing the methoxy and nitro groups showing characteristic shifts. Methoxy carbons: Three signals in the typical methoxy region.
IR Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₁NO₅, MW: 213.19 g/mol ).

Visualizing the Synthetic Pathway

To illustrate the primary synthesis and a potential alternative, the following diagrams are provided.

Synthesis_Workflow cluster_primary Primary Synthesis cluster_alternative Alternative Route 1_3_5_TMB 1,3,5-Trimethoxybenzene Nitration Nitration (NaNO₃, H₂SO₄) 1_3_5_TMB->Nitration Product_P This compound Nitration->Product_P Nitro_Precursor Substituted Nitrobenzene Methoxylation Methoxylation Nitro_Precursor->Methoxylation Product_A This compound Methoxylation->Product_A

Caption: Synthetic routes to this compound.

Logical_Comparison Synthesis Synthesis of this compound Direct_Nitration Direct Nitration Synthesis->Direct_Nitration Alternative Alternative Route Synthesis->Alternative Advantages_DN Advantages: - Atom economical - Fewer steps Direct_Nitration->Advantages_DN Challenges_DN Challenges: - Over-nitration risk - By-product formation Direct_Nitration->Challenges_DN Advantages_A Advantages: - Potential for higher selectivity Alternative->Advantages_A Challenges_A Challenges: - More synthetic steps - Potentially harsher conditions Alternative->Challenges_A

Caption: Comparison of synthetic approaches.

Safety Operating Guide

Navigating the Safe Disposal of 1,3,5-Trimethoxy-2-nitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3,5-Trimethoxy-2-nitrobenzene, ensuring compliance and minimizing risk.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). This compound is categorized as harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[1][2]

Table 1: Hazard and Safety Information for this compound

PropertyInformation
GHS Hazard Statement H302: Harmful if swallowed.[2][3]
GHS Precautionary Statement P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[2][4]
Appearance Off-white to beige crystalline powder.[2][3]
Incompatibilities Strong oxidizing agents.[1][3]
Hazardous Decomposition Carbon monoxide, Carbon dioxide.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[3] Incineration, after dissolving or mixing the material with a combustible solvent, is a preferred treatment method.[3] Adherence to all federal, state, and local regulations is mandatory.

  • Segregation and Storage of Waste:

    • Store waste this compound in a designated, well-ventilated, cool, and dry area.[5]

    • Keep it segregated from incompatible materials, especially strong oxidizing agents.[1][3]

    • Use a clearly labeled, sealed, and chemically compatible waste container.

  • Proper Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the quantity of waste and the date of accumulation.

    • Include the name and contact information of the responsible researcher or principal investigator.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[3]

    • Provide the EHS office or contractor with a complete list of the chemicals for disposal.[3]

    • Crucially, never dispose of this compound down the drain or in the regular trash. [3]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[3][4]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]

    • After triple-rinsing, the container can be disposed of as regular trash, ensuring the original label is defaced or removed.[3]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Wear appropriate PPE, including gloves and safety glasses.[6]

    • Avoid generating dust.[6]

    • Use dry clean-up procedures.[6]

    • Carefully sweep or vacuum the spilled material into a clean, dry, and properly labeled container for disposal.[6]

  • Major Spills:

    • Evacuate the area and move upwind.[5][6]

    • Alert your institution's emergency responders and inform them of the location and nature of the hazard.[5][6]

    • Prevent the spillage from entering drains, sewers, or water courses.[5][6]

Disposal Workflow for this compound

G Disposal Workflow for this compound A Waste Generation (this compound) B Segregate & Store in Labeled, Compatible Container A->B F Empty Container A->F C Contact EHS or Licensed Waste Contractor B->C D Arrange for Pickup and Disposal C->D E Incineration at Licensed Facility D->E G Triple-Rinse with Appropriate Solvent F->G H Collect Rinsate as Hazardous Waste G->H J Deface Label & Dispose of Container as Regular Trash G->J I Dispose of Rinsate with Chemical Waste H->I I->D

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with 1,3,5-Trimethoxy-2-nitrobenzene. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification

This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory tract irritation.[5]

As an aromatic nitro compound, it may also pose other risks associated with this chemical class, such as the potential to cause methemoglobinemia upon significant exposure.[6][7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment based on best practices for handling hazardous organic chemicals.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashes.[9][10]Protects against splashes and vapors that can cause severe eye irritation.[5]
Skin Protection A flame-resistant lab coat should be worn and fully buttoned.[9] For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[6]Provides a barrier against accidental skin contact.[9]
Hand Protection Chemical-impermeable gloves are required.[9] Butyl rubber gloves are generally recommended for handling nitro compounds.[6][9] Inspect gloves for integrity before each use.[9]Prevents skin absorption, a primary route of exposure for many chemicals.[9]
Respiratory Protection All handling of solids and solutions should be conducted in a certified chemical fume hood.[6][9] If ventilation is inadequate, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[6]Protects against the inhalation of harmful dust or vapors, which can cause respiratory irritation.[5][6] Required when dusts are generated.[1]

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the specific experimental procedure.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor.[6]

  • Gather Materials: Ensure all necessary equipment, including PPE and spill containment materials, is readily accessible.[6]

  • PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for any damage or defects.[6]

3.2. Handling

  • Work Area: Perform all manipulations of this compound within the designated area of the fume hood.[6]

  • Avoid Dust Generation: When handling the solid compound, use a spatula and techniques that minimize the generation of dust.[1][11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory or when handling the product.[1][3][11] Wash hands thoroughly with soap and water after handling.[1][3][11]

  • Container Management: Keep containers securely sealed when not in use.[11][12]

3.3. Post-Handling

  • Decontamination: Clean the work area thoroughly after the procedure is complete.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Emergency Procedures

4.1. Spills

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.[11]

    • Avoid generating dust.[11]

    • Use a clean, non-sparking shovel to place the material into a clean, dry, and labeled container for disposal.[12]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[12]

    • Move upwind from the spill.[11][12]

    • Prevent the spilled material from entering drains or water courses.[11][12]

4.2. Fire

  • Extinguishing Media: Use dry chemical, CO2, water spray, or foam for small fires.[12] For large fires, use a water spray, fog, or foam.[12]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full chemical-protective clothing.[10][13]

4.3. First Aid

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[2][3][11]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and get immediate medical attention.[2][3]

Disposal Plan

  • Waste Collection: Collect waste material in its original container or a suitable, labeled, and sealed container.[1] Do not mix with other waste.[1]

  • Disposal Method: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1] This should be done through an approved waste disposal plant.[1][3]

  • Container Decontamination: Handle uncleaned containers as you would the product itself.[1]

Quantitative Data

ParameterValueNotes
Occupational Exposure Limit (OEL) Not EstablishedNo specific Permissible Exposure Limit (PEL) from OSHA or Recommended Exposure Limit (REL) from NIOSH has been established for this compound.
General Nitrobenzene OEL 1 ppm (5 mg/m³) TWA (OSHA/NIOSH/ACGIH)[14]This is for the parent compound, nitrobenzene, and should be used as a conservative guideline for minimizing exposure to this compound in the absence of specific data.

Safe Handling Workflow

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase A Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Inspect & Don Appropriate PPE B->C D Work Inside Fume Hood C->D E Handle Solid Carefully to Minimize Dust D->E F Keep Container Sealed When Not in Use E->F G Decontaminate Work Area F->G H Segregate & Label Chemical Waste G->H I Remove PPE & Wash Hands H->I K Dispose of Waste via Approved Channels H->K J Store Chemical Properly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Trimethoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethoxy-2-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.